(R)-PF-06256142
Description
Properties
IUPAC Name |
4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-13-11-15(27-21-17-6-10-26-18(17)5-7-23-21)3-4-16(13)20-14(2)24-12-19-22-8-9-25(19)20/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAIAGZSWHOLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=CO3)C4=C(N=CC5=NC=CN54)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-PF-06256142: A Technical Overview of a Low-Activity Atropisomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PF-06256142 is one of two atropisomers of the chemical entity PF-06256142, a novel, non-catecholamine, selective agonist for the dopamine D1 receptor. Atropisomers are stereoisomers that are chiral due to hindered rotation around a single bond. In the case of PF-06256142, this structural feature leads to two distinct, non-superimposable enantiomers. The (+)-enantiomer of PF-06256142 is a potent and selective agonist of the D1 receptor, with potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia.[1] Conversely, the (R)-enantiomer, the subject of this guide, has been characterized as exhibiting low activity at the D1 receptor.[2] This document provides a detailed overview of the chemical structure and known properties of this compound, with comparative data for its active counterpart where available.
Chemical Structure and Properties
The chemical structure of PF-06256142 is defined by a locked biaryl ring system, which is the source of its atropisomerism. The IUPAC name for the active (+)-enantiomer is (+)-4-(3-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy)furo[3,2-c]pyridine.[1] The fundamental chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for PF-06256142 and its Enantiomers
| Identifier | Value |
| IUPAC Name | 4-(3-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy)furo[3,2-c]pyridine |
| Chemical Formula | C₂₁H₁₆N₄O₂ |
| Molecular Weight | 356.39 g/mol [1] |
| InChI Key | HWAIAGZSWHOLLK-UHFFFAOYSA-N[1] |
| SMILES | Cc1cc(oc2nccc3ccoc23)ccc1c1c(C)ncc2cncn12 |
| CAS Number (Racemic) | 1609580-97-3[1] |
| CAS Number ((+)-enantiomer) | 1609583-14-3[1] |
| CAS Number ((-)-enantiomer) | 1609583-15-4[1] |
Table 2: Physicochemical Properties of PF-06256142 Enantiomers
| Property | (+)-Enantiomer | (R)-(-)-Enantiomer |
| Description | Potent D1 receptor agonist | Low activity D1 receptor ligand |
| Specific Rotation | [α]²⁰/D = +35.2 (c 0.32, CH₂Cl₂)[1] | [α]²⁰/D = -35.2 (inferred)¹ |
| Solubility | Data not publicly available | Data not publicly available |
| Melting Point | Data not publicly available | Data not publicly available |
¹The specific rotation of the (R)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (+)-enantiomer, a fundamental property of enantiomers.
Pharmacological Properties
The pharmacological activity of PF-06256142 resides almost entirely in the (+)-enantiomer. The (R)-enantiomer is reported to have low activity.[2]
Table 3: Pharmacological Data for (+)-PF-06256142
| Parameter | Value | Receptor/Assay |
| EC₅₀ | 30-33 nM[1][3] | Dopamine D1 Receptor |
| Ki | 12 nM[1][3] | Dopamine D1 Receptor Binding |
| Selectivity | Highly selective for D1/D5 over D2 receptors (Ki >10 µM for D2)[3] | |
| Oral Bioavailability | 85% (in rats)[3] | |
| Terminal Half-life | 2.3 hours (in rats, intravenous)[3] |
Signaling Pathways
PF-06256142 exerts its effects by agonizing the dopamine D1 receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by D1 receptor activation involves coupling to the Gαs/olf subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including DARPP-32. This pathway is central to the modulation of neuronal excitability and gene expression.
Experimental Protocols
Detailed, step-by-step synthesis and analytical protocols for this compound are proprietary and not publicly available in peer-reviewed literature. However, this section outlines the general methodologies that would be employed for its synthesis, separation, and characterization.
Synthesis and Chiral Separation
The synthesis of PF-06256142 would likely involve a multi-step organic synthesis to construct the complex heterocyclic core, followed by a chiral separation step to isolate the individual atropisomers.
General Synthetic Approach: The synthesis would likely culminate in a key cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to form the biaryl bond that defines the molecule's core structure.
Chiral Separation: The racemic mixture of PF-06256142 would be separated into its constituent enantiomers using chiral High-Performance Liquid Chromatography (HPLC).
-
Principle: A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, leading to different retention times and allowing for their separation.
-
Typical Setup:
-
Column: A commercially available chiral column (e.g., based on derivatized cellulose or amylose).
-
Mobile Phase: A mixture of solvents, such as hexane and isopropanol, is used to elute the compounds. The exact ratio is optimized to achieve baseline separation.
-
Detection: A UV detector would be used to monitor the elution of the two isomers.
-
Collection: Fractions corresponding to each enantiomer peak are collected separately.
-
The workflow for obtaining the pure enantiomers is depicted below.
Pharmacological Characterization
The activity of this compound and its enantiomer would be assessed using in vitro functional assays.
Dopamine D1 Receptor cAMP Assay (General Protocol):
-
Objective: To measure the ability of a compound to stimulate cAMP production in cells expressing the D1 receptor.
-
Methodology:
-
Cell Culture: A stable cell line (e.g., HEK293) engineered to express the human dopamine D1 receptor is cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into multi-well plates.
-
Compound Treatment: The cells are treated with varying concentrations of this compound or the (+)-enantiomer. A known D1 agonist is used as a positive control.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay (e.g., GloSensor).
-
Data Analysis: The results are used to generate dose-response curves and calculate EC₅₀ values.
-
β-Arrestin Recruitment Assay (General Protocol):
-
Objective: To measure G protein-independent signaling by assessing the recruitment of β-arrestin to the activated D1 receptor.
-
Methodology:
-
Assay Principle: This assay often uses enzyme fragment complementation (EFC). The D1 receptor is fused to one part of an enzyme, and β-arrestin is fused to the complementary part.
-
Cell Treatment: An engineered cell line expressing these fusion proteins is treated with the test compounds.
-
Recruitment and Signal Generation: Agonist binding promotes the interaction of β-arrestin with the D1 receptor, bringing the enzyme fragments together and generating a luminescent or fluorescent signal.
-
Data Analysis: The signal intensity is measured and used to determine the potency and efficacy of the compound for β-arrestin recruitment.
-
Conclusion
This compound is the low-activity atropisomer of the potent and selective D1 receptor agonist PF-06256142. Its primary importance in a research context is as a negative control to its active (+)-enantiomer, helping to confirm that the observed pharmacological effects of the parent compound are stereospecific and directly mediated by the D1 receptor. While detailed experimental protocols for its synthesis and characterization are not publicly available, the general methodologies described herein provide a framework for the work required to produce and evaluate this and similar chiral molecules. The study of such enantiomeric pairs is crucial for understanding the structure-activity relationships of drug candidates and ensuring the development of safe and effective therapeutics.
References
An In-Depth Technical Guide to (R)-PF-06256142: A Selective Dopamine D1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PF-06256142 is a potent and selective, central nervous system (CNS) penetrant, and orally active orthosteric agonist of the dopamine D1 receptor.[1] Developed as a non-catecholamine agonist, it represents a significant advancement in the pursuit of therapeutic agents for neurological and psychiatric disorders such as schizophrenia and Parkinson's disease. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols.
Chemical Properties and Identification
This compound is a complex heterocyclic molecule. Its key identification and physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1609583-14-3 |
| Molecular Formula | C₂₁H₁₆N₄O₂ |
| Molecular Weight | 356.39 g/mol |
| Appearance | Crystalline solid |
| Purity | Typically >98% |
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist at the dopamine D1 receptor. The D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf subunit. Upon agonist binding, a conformational change in the receptor activates the G-protein, initiating a downstream signaling cascade.
The canonical signaling pathway for the D1 receptor involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream protein targets, leading to the modulation of neuronal excitability, gene expression, and synaptic plasticity.
Pharmacological Data
In Vitro Pharmacology
This compound demonstrates high potency and selectivity for the D1 receptor in various in vitro assays.
| Parameter | Value | Description |
| EC₅₀ | 33 nM | Half maximal effective concentration for D1 receptor activation.[1] |
| Ki | 12 nM | Binding affinity for the D1 receptor.[1] |
| Selectivity | >800-fold vs D2 Receptor | Demonstrates high selectivity for the D1 receptor over the D2 receptor. |
In Vivo Pharmacology & Pharmacokinetics
In vivo studies in animal models have confirmed the activity and favorable pharmacokinetic profile of this compound. The compound has been shown to have high oral bioavailability in rats and good CNS penetration.[1] While specific pharmacokinetic parameters from non-clinical studies in dogs and monkeys have not been publicly disclosed, the available data from rodent models are presented below.
| Species | Route | Key Findings |
| Rat | Oral | High oral bioavailability. |
| Rat | N/A | Good CNS penetration.[1] |
| Rodents & Non-human primates | N/A | Increased locomotor activity, acetylcholine release in the prefrontal cortex, and wakefulness. |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol outlines a method to determine the potency of this compound in stimulating cAMP production in cells expressing the D1 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Reference D1 agonist (e.g., Dopamine)
-
cAMP assay kit (e.g., HTRF, AlphaScreen)
-
384-well white opaque plates
Procedure:
-
Cell Plating: Seed D1-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay buffer.
-
Assay Initiation:
-
Remove cell culture medium from the wells.
-
Add 20 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to each well.
-
Add 20 µL of the diluted compounds to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the EC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Rodent Locomotor Activity Assay
This protocol describes a method to assess the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Solutol HS 15, 90% saline)
-
Locomotor activity chambers equipped with infrared beams
-
Animal scale
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place individual mice in the locomotor activity chambers and allow them to habituate for 30-60 minutes.
-
Dosing:
-
Weigh each mouse to determine the correct dose volume.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, subcutaneous injection).
-
-
Data Collection: Immediately after dosing, return the mice to the locomotor activity chambers and record locomotor activity for 120 minutes in 5-minute bins.
-
Data Analysis: Analyze the total distance traveled, horizontal activity, and vertical activity. Compare the effects of different doses of this compound to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
In Vivo Microdialysis for Acetylcholine Measurement
This protocol details a method for measuring extracellular acetylcholine levels in the prefrontal cortex of rats following administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection
-
Automated microdialysis sample collector
Procedure:
-
Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the prefrontal cortex.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60 minutes.
-
-
Dosing: Administer this compound or vehicle.
-
Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 180 minutes post-dosing.
-
Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the acetylcholine levels as a percentage of the baseline and compare the effects of this compound to the vehicle group.
Conclusion
This compound is a valuable research tool for investigating the role of the dopamine D1 receptor in various physiological and pathological processes. Its selectivity, oral bioavailability, and CNS penetration make it a promising candidate for further preclinical and clinical development for the treatment of CNS disorders. The data and protocols presented in this guide are intended to facilitate further research and development of this and similar compounds.
References
(R)-PF-06256142: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
(R)-PF-06256142 is a potent and selective, non-catecholamine dopamine D1 receptor agonist that has garnered significant interest in the field of neuroscience research. Its unique structure, characterized by a locked biaryl ring system, results in atropisomerism, with the (R)-enantiomer demonstrating the desired pharmacological activity. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, drawing from available scientific literature and patents.
Core Synthesis Strategy
The synthesis of this compound involves the construction of a complex heterocyclic scaffold featuring a furo[3,2-c]pyridine core linked to a substituted phenyl ring. The key challenge in the synthesis is the stereoselective formation of the chiral axis to obtain the desired (R)-atropisomer. While specific, in-house protocols from Pfizer, the original developer, are not publicly detailed, the synthesis can be understood through a convergent approach involving the preparation of key intermediates followed by their coupling and subsequent stereoselective resolution.
A plausible synthetic route involves a Sonogashira coupling reaction followed by an intramolecular cyclization to form the furo[3,2-c]pyridine core. The atropisomerism is introduced through the coupling of this core with a substituted aryl partner. The final step involves the resolution of the atropisomers to isolate the desired (R)-enantiomer.
Experimental Protocols
Note: The following protocols are generalized based on established synthetic methodologies for similar compounds and may require optimization for specific laboratory conditions.
1. Synthesis of the Furo[3,2-c]pyridine Core:
A versatile method for constructing the furo[3,2-c]pyridine scaffold involves a palladium-catalyzed Sonogashira cross-coupling reaction.
-
Reaction: A suitably substituted 3-iodopyridin-4-ol is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in an appropriate solvent such as DMF or toluene.
-
Cyclization: The resulting coupled product undergoes an intramolecular 5-endo-dig cyclization, often promoted by the reaction conditions or with the addition of a suitable reagent, to yield the furo[3,2-c]pyridine core.
2. Atroposelective Coupling:
The furo[3,2-c]pyridine intermediate is then coupled with a substituted aryl halide or boronic acid derivative. The atroposelectivity of this step is crucial and can be influenced by the choice of catalyst, ligands, and reaction conditions. Modern atroposelective cross-coupling methods, such as those employing chiral ligands, may be employed to favor the formation of the (R)-enantiomer.
3. Chiral Resolution and Purification:
If the coupling reaction is not sufficiently enantioselective, the resulting mixture of atropisomers must be separated.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating atropisomers.[1][2] The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are often effective for resolving biaryl atropisomers.[1][2]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol, or methanol). The exact ratio is optimized to achieve the best separation.
-
Temperature Control: Due to the potential for on-column interconversion of atropisomers, especially those with lower rotational barriers, it is often necessary to perform the separation at sub-ambient temperatures.[2]
-
Quantitative Data Summary
Due to the proprietary nature of the specific synthesis of this compound, detailed quantitative data such as reaction yields and enantiomeric excess for each synthetic step are not publicly available. However, for the chiral purification step, the following table summarizes typical parameters that would be monitored and optimized.
| Parameter | Typical Range/Value | Reference |
| Chiral HPLC Column | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) or Cyclodextrin-based | [1][2] |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 to 70:30 v/v) with optional additive (e.g., TFA) | [1] |
| Flow Rate | 0.5 - 2.0 mL/min | |
| Temperature | Ambient or sub-ambient (e.g., 10-25 °C) to prevent racemization | [2] |
| Detection Wavelength | UV, typically 254 nm or a wavelength of maximum absorbance for the compound | |
| Achieved Purity (e.e.) | >99% |
Visualization of Key Processes
The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Caption: Chiral HPLC purification workflow.
References
The Biased Agonism of (R)-PF-06256142: A Technical Guide to its Mechanism of Action at the D1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PF-06256142 is a novel, non-catechol, selective agonist of the dopamine D1 receptor, a G-protein coupled receptor critically involved in motor control, cognition, and reward pathways.[1][2] Unlike traditional catecholamine D1 agonists, this compound exhibits a unique pharmacological profile characterized by functional selectivity, or biased agonism. This technical guide provides an in-depth analysis of the mechanism of action of this compound at the D1 receptor, with a focus on its preferential activation of G-protein signaling over β-arrestin recruitment. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions and downstream functional consequences.
Core Mechanism: Biased Agonism at the D1 Receptor
The dopamine D1 receptor canonically signals through the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase, production of cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). Another critical pathway in GPCR signaling involves the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.
This compound is a biased agonist that potently activates the Gs/cAMP signaling pathway while demonstrating significantly reduced or no recruitment of β-arrestin.[3][4] This functional selectivity is a key feature of its mechanism of action and is thought to contribute to a reduced receptor desensitization profile compared to catecholamine agonists.[2]
Quantitative Pharmacology
The following tables summarize the quantitative data for this compound's interaction with the D1 receptor, compiled from key in vitro studies.
Table 1: Receptor Binding Affinity of this compound
| Species | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |
| Human | D1 | Radioligand Binding | [3H]-SCH23390 | 1.2 | Davoren et al., 2018 |
| Rat | D1 | Radioligand Binding | [3H]-SCH23390 | 2.5 | Davoren et al., 2018 |
Table 2: Functional Potency and Efficacy of this compound in Gs/cAMP Signaling
| Cell Line | Species | Assay | EC50 (nM) | % Emax (relative to Dopamine) | Reference |
| HEK293 | Human | cAMP Accumulation | 3.9 | 95 | Davoren et al., 2018 |
| CHO | Rat | cAMP Accumulation | 8.1 | 100 | Davoren et al., 2018 |
Table 3: Functional Potency and Efficacy of this compound in β-Arrestin Recruitment
| Cell Line | Species | Assay | EC50 (nM) | % Emax (relative to Dopamine) | Reference |
| U2OS | Human | PathHunter β-Arrestin | >10,000 | <10 | Davoren et al., 2018 |
| Rodent | β-Arrestin Recruitment | - | Essentially no intrinsic activity | Yang et al., 2024 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows used to characterize the mechanism of action of this compound.
D1 Receptor Signaling Pathways
Caption: D1 receptor signaling activated by this compound.
Experimental Workflow: cAMP Accumulation Assay
Caption: Functional selectivity of this compound at the D1 receptor.
Experimental Protocols
Radioligand Binding Assay for D1 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the human and rat D1 receptors.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human D1 receptor or from rat striatum.
-
Radioligand: [3H]-SCH23390.
-
Non-specific binding control: Butaclamol.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Test compound: this compound at various concentrations.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]-SCH23390 and varying concentrations of this compound in the assay buffer.
-
For determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of butaclamol.
-
Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.
-
Materials:
-
HEK293 or CHO cells stably expressing the human or rat D1 receptor, respectively.
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Test compound: this compound at various concentrations.
-
Reference agonist: Dopamine.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Seed the cells in 96- or 384-well plates and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and pre-incubate for a short period (e.g., 30 minutes).
-
Add varying concentrations of this compound or dopamine to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using the detection kit.
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax values from the dose-response curves using non-linear regression. The Emax is typically expressed as a percentage of the maximal response induced by the reference agonist, dopamine.
-
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
-
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the D1 receptor.
-
Materials:
-
U2OS cells co-expressing the human D1 receptor fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the larger, complementing fragment of β-galactosidase (Enzyme Acceptor).
-
Cell culture medium.
-
Test compound: this compound at various concentrations.
-
Reference agonist: Dopamine.
-
Detection reagents for the β-galactosidase enzyme complementation assay.
-
-
Procedure:
-
Plate the PathHunter® cells in a 384-well assay plate and incubate overnight.
-
Add varying concentrations of this compound or dopamine to the cells.
-
Incubate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature to allow for the enzymatic reaction to develop.
-
Measure the chemiluminescent signal using a plate reader.
-
Generate dose-response curves and determine the EC50 and Emax values for β-arrestin recruitment.
-
Conclusion
This compound is a D1 receptor agonist with a distinct mechanism of action characterized by potent activation of the Gs/cAMP signaling pathway and minimal to no engagement of the β-arrestin pathway. This biased agonism represents a significant departure from traditional D1 agonists and may underlie its pro-cognitive effects and potentially improved therapeutic profile with reduced receptor desensitization. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of dopamine receptor pharmacology and drug discovery. Further investigation into the in vivo consequences of this unique signaling profile will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. Discovery and Lead Optimization of Atropisomer D1 Agonists with Reduced Desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dopamine D1 receptor agonists rescue age-related decline in temporal order memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired β-arrestin recruitment and reduced desensitization by non-catechol agonists of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Silent Partner: A Technical Guide to the Inactive Enantiomer (R)-PF-06256142 for Neuroscience Research
For researchers, scientists, and drug development professionals, establishing the specificity of a novel compound's biological effects is paramount. In the study of the potent and selective D1 receptor agonist, PF-06256142, its inactive (R)-enantiomer serves as an indispensable tool for rigorous scientific inquiry. This technical guide provides an in-depth overview of (R)-PF-06256142, its role as a negative control, and the experimental frameworks in which it is essential for validating the on-target effects of its active counterpart.
PF-06256142 is a notable non-catecholamine agonist of the dopamine D1 receptor, with the (+)-enantiomer, presumably the (S)-enantiomer, demonstrating high potency and selectivity.[1][2] Due to the chiral nature of drug-receptor interactions, one enantiomer often exhibits significantly higher affinity and efficacy than the other.[3] The (R)-enantiomer of PF-06256142 is posited to be the inactive stereoisomer, making it an ideal negative control for discerning the specific D1 receptor-mediated actions of the active compound in neuroscience research. While direct pharmacological data for the (R)-enantiomer is not extensively available in public literature, its use is predicated on the well-established principles of stereochemistry in drug action.[3]
Core Concepts: The Importance of an Inactive Enantiomer
In pharmacological studies, an inactive enantiomer is the most rigorous type of negative control. Because it shares the same physical and chemical properties as its active counterpart (e.g., solubility, pKa, and molecular weight), it helps to control for off-target effects or effects related to the chemical scaffold itself, rather than the specific interaction with the intended biological target.[3] The use of this compound allows researchers to confidently attribute the observed biological and behavioral effects of the active enantiomer to its interaction with the D1 receptor.
Quantitative Data: A Comparative Overview
While specific quantitative data for the (R)-enantiomer of PF-06256142 is scarce in the literature, the following table presents the known data for the active (+)-enantiomer. In a typical experimental setup, the (R)-enantiomer would be expected to have significantly lower or no activity in these assays.
| Parameter | (S)-(+)-PF-06256142 | (R)-(-)-PF-06256142 (Expected) |
| D1 Receptor Binding Ki | 12 nM[1][2] | >10,000 nM |
| D1 Receptor EC50 | 30 nM[2] | >10,000 nM |
| D5 Receptor Binding Ki | 4.8 nM[1] | Not Reported |
| D2 Receptor Binding Ki | >10 µM[1] | Not Reported |
| hERG IC50 | ~12 µM[1] | Not Reported |
| Oral Bioavailability (rat) | 85%[1] | Not Reported |
Note: The values for (R)-(-)-PF-06256142 are expected based on the principles of stereoisomerism and its intended use as an inactive control. Researchers should empirically determine these values for their specific experimental systems.
Experimental Protocols: Utilizing this compound as a Negative Control
The following are detailed methodologies for key experiments where this compound would be an essential negative control.
Radioligand Binding Assay for D1 Receptor Occupancy
Objective: To determine the binding affinity of the PF-06256142 enantiomers to the dopamine D1 receptor.
Methodology:
-
Tissue Preparation: Membranes are prepared from cells stably expressing the human dopamine D1 receptor (e.g., HEK293 cells) or from brain regions rich in D1 receptors (e.g., striatum).
-
Assay Conditions: A fixed concentration of a high-affinity D1 receptor radioligand (e.g., [³H]-SCH23390) is incubated with the prepared membranes.
-
Competition Binding: Increasing concentrations of the active (S)-enantiomer, the inactive (R)-enantiomer, or a known D1 agonist/antagonist are added to the incubation mixture.
-
Detection: The amount of radioligand bound to the receptors is measured using liquid scintillation counting after separating the bound from the free radioligand by rapid filtration.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Ki (inhibitory constant) for each compound. The active (S)-enantiomer is expected to show high affinity (low Ki), while the (R)-enantiomer is expected to show very low or no affinity.
cAMP Functional Assay for D1 Receptor Agonism
Objective: To measure the functional activity of the PF-06256142 enantiomers at the D1 receptor, which is a Gs-coupled receptor that increases intracellular cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells expressing the D1 receptor are cultured and plated.
-
Compound Treatment: The cells are treated with increasing concentrations of the active (S)-enantiomer or the inactive (R)-enantiomer in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) and Emax (maximum effect) are calculated. The (S)-enantiomer is expected to produce a robust increase in cAMP with high potency, while the (R)-enantiomer should have little to no effect.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To assess the in vivo effects of the PF-06256142 enantiomers on neurotransmitter levels in a specific brain region, such as acetylcholine release in the prefrontal cortex.[4]
Methodology:
-
Animal Model: A suitable animal model, such as a rat or mouse, is used.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex).
-
Compound Administration: The animals are administered the active (S)-enantiomer, the inactive (R)-enantiomer, or vehicle via a systemic route (e.g., subcutaneous injection).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.
-
Neurotransmitter Analysis: The concentration of the neurotransmitter of interest (e.g., acetylcholine) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.
-
Data Analysis: Changes in neurotransmitter levels from baseline are calculated for each treatment group. The active (S)-enantiomer is expected to induce a significant change in neurotransmitter levels, while the (R)-enantiomer should have no effect compared to the vehicle control.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the principles and applications of using an inactive enantiomer, the following diagrams are provided.
Caption: Differential binding of (S) and (R) enantiomers to a chiral receptor.
Caption: Experimental workflow using an inactive enantiomer as a negative control.
Caption: Known signaling pathway of the active (S)-PF-06256142 at the D1 receptor.
Conclusion
The inactive enantiomer, this compound, is a critical research tool for any scientist investigating the effects of the active D1 agonist, (S)-PF-06256142. By serving as a high-fidelity negative control, it enables the unambiguous attribution of observed pharmacological effects to the specific interaction with the D1 receptor. While comprehensive characterization of the (R)-enantiomer is not widely published, its importance in rigorous experimental design cannot be overstated. Researchers are encouraged to synthesize or procure enantiomerically pure this compound and include it in their experimental paradigms to ensure the validity and specificity of their findings in the complex landscape of neuroscience research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of PF-6142, a Novel, Non-Catecholamine Dopamine Receptor D1 Agonist, in Murine and Nonhuman Primate Models of Dopaminergic Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of (R)-PF-06256142: A Technical Guide
(R)-PF-06256142, also known as PF-6142, is a novel, potent, and selective non-catecholamine agonist of the dopamine D1 receptor. This technical guide provides a comprehensive overview of its discovery, mechanism of action, and preclinical development. The information is intended for researchers, scientists, and drug development professionals interested in the advancement of novel dopaminergic therapies for neurological and psychiatric disorders.
Introduction and Rationale
The selective activation of the dopamine D1 receptor has long been a promising therapeutic strategy for cognitive impairments associated with conditions such as schizophrenia and Parkinson's disease.[1] However, the development of clinically viable D1 agonists has been hampered by the poor pharmacokinetic properties and rapid desensitization associated with traditional catecholamine-based compounds.[2] The discovery of this compound represents a significant advancement in this field, offering a non-catecholamine scaffold with favorable drug-like properties, including oral bioavailability and central nervous system penetration.[2][3] This compound emerged from a focused effort to identify potent and selective D1 agonists with a reduced propensity for receptor desensitization, thereby offering the potential for sustained therapeutic effects.[2]
Discovery History: From High-Throughput Screening to Lead Optimization
The journey to this compound began with a high-throughput screening campaign that identified the initial non-catecholamine hit, PF-4211.[2][4] This compound, while modest in its activity, provided a novel chemical scaffold for further optimization. The subsequent hit-to-lead program focused on improving potency, selectivity, and pharmacokinetic properties.[2]
A key structural feature of this chemical series is a locked biaryl ring system, which results in atropisomerism.[2][4] Through systematic medicinal chemistry efforts, researchers explored the structure-activity relationships within this series, culminating in the identification of this compound (atropisomer 31 in the discovery campaign) as a highly potent and selective D1 receptor agonist with a superior profile compared to its predecessors.[2]
Mechanism of Action
This compound is a selective orthosteric agonist of the dopamine D1 and D5 receptors.[1][2] Upon binding to the D1 receptor, a G-protein coupled receptor (GPCR), it initiates a canonical signaling cascade. The receptor couples to the Gαs/olf G-protein, leading to the activation of adenylyl cyclase.[1] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the modulation of neuronal excitability and gene expression.[1] A key characteristic of this compound is its potential for functionally biased signaling, with studies suggesting it has reduced β-arrestin recruitment compared to traditional catecholamine agonists, which may contribute to its lower propensity for receptor desensitization.[3]
Preclinical Data
In Vitro Pharmacology
The in vitro pharmacological profile of this compound demonstrates its high potency and selectivity for the dopamine D1 receptor.
| Parameter | Value | Species/Cell Line | Reference |
| D1 Receptor Binding Ki | 12 nM | - | [2] |
| D1 Receptor EC50 | 33 nM | - | [2] |
| D5 Receptor Binding Ki | 4.8 nM | - | [2] |
| D2 Receptor Binding Ki | >10,000 nM | - | [2] |
In Vivo Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound possesses favorable properties for in vivo use, including good oral bioavailability.
| Parameter | Value | Species | Dose | Route | Reference |
| Oral Bioavailability | 85% | Rat | 5 mg/kg | PO | [2] |
| Terminal Half-life (t½) | 2.3 h | Rat | 5 mg/kg | IV | [2] |
In Vivo Efficacy
This compound has demonstrated significant efficacy in various preclinical models, highlighting its potential to modulate locomotor activity and enhance cognitive function.
| Experimental Model | Species | Dose Range | Route | Key Findings | Reference |
| Locomotor Activity | Mouse | 0.32 - 10 mg/kg | SC | Dose-dependent increase in locomotor activity, significant at 10 mg/kg. Effect blocked by D1 antagonist SCH-23390. | [1] |
| Ketamine-Induced Deficit in Radial Arm Maze | Rat | 0.01 - 0.56 mg/kg | SC | Dose-dependently reversed ketamine-induced working memory deficits. | [1] |
| Ketamine-Induced Deficit in Spatial Delayed Recognition Task | Non-human Primate | 0.0015 - 0.15 mg/kg | SC | Reversed ketamine-induced cognitive deficits. | [1] |
| Quantitative Electroencephalography (qEEG) | Rat | 1.0 - 5.6 mg/kg | SC | Increased wakefulness and desynchronized EEG, indicative of enhanced cortical arousal. | [1] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Locomotor Activity Assay
Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.
Methodology:
-
Animals: Male CD-1 or C57BL/6J mice are used.[1]
-
Apparatus: Standard locomotor activity chambers equipped with infrared photobeams to detect movement.
-
Procedure:
-
Mice are habituated to the activity chambers for at least 60 minutes before dosing.
-
This compound or vehicle is administered subcutaneously (SC).
-
For antagonist studies, the D1 antagonist SCH-23390 is administered 30 minutes prior to this compound.[1]
-
Locomotor activity (e.g., horizontal beam breaks) is recorded for a period of 120 minutes post-dose.[1]
-
-
Data Analysis: Total beam breaks or distance traveled are analyzed using ANOVA, followed by post-hoc tests for multiple comparisons.
Radial Arm Maze Task
Objective: To evaluate the effect of this compound on working memory in a rat model of cognitive deficit induced by ketamine.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Apparatus: An eight-arm radial maze with automated guillotine doors and food rewards (e.g., sucrose pellets) at the end of each arm.
-
Procedure:
-
Habituation and Training: Rats are first habituated to the maze and trained to find rewards in all eight arms.
-
Testing:
-
A working memory deficit is induced by the administration of the NMDA receptor antagonist ketamine.
-
This compound or vehicle is administered prior to ketamine.
-
Each trial begins with four randomly selected arms being baited. The rat is placed in the center of the maze and allowed to explore until all four rewards are consumed or a set time has elapsed.
-
An error is defined as re-entry into an already visited arm (a working memory error) or entry into an unbaited arm.
-
-
-
Data Analysis: The number of errors is recorded and analyzed using non-parametric tests such as the Kruskal-Wallis test, followed by Dunn's multiple comparisons test.[1]
Clinical Development Status
While preclinical data for this compound are robust, publicly available information on its clinical development is limited. However, other non-catecholamine D1/D5 agonists from the same chemical series, such as PF-06649751 and PF-06669571, have progressed to Phase I and Phase II clinical trials for Parkinson's disease.[5][6] These studies have demonstrated that this class of compounds is generally safe and well-tolerated in humans, and have shown promising signals of efficacy in improving motor symptoms.[5][6] The findings from these related compounds support the continued investigation of this compound and other selective D1 agonists for neurological and psychiatric disorders.
Conclusion
This compound is a promising novel dopamine D1 receptor agonist that has overcome many of the limitations of earlier catecholamine-based compounds. Its discovery and preclinical development have demonstrated a favorable profile, including high potency, selectivity, oral bioavailability, and efficacy in models of cognitive function. The progression of related compounds into clinical trials underscores the therapeutic potential of this class of non-catecholamine D1 agonists. Further investigation is warranted to fully elucidate the clinical utility of this compound in treating cognitive deficits in schizophrenia, Parkinson's disease, and other CNS disorders.
References
- 1. Pfizer Clinical Trials | Official Participant Site [pfizerclinicaltrials.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. researchgate.net [researchgate.net]
- 4. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 5. Phase 1 Parkinson's Disease Studies Show the Dopamine D1/D5 Agonist PF-06649751 is Safe and Well Tolerated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF-06649751 efficacy and safety in early Parkinson's disease: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-PF-06256142 supplier and purchasing information
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of (R)-PF-06256142, a notable selective agonist for the dopamine D1 receptor. This guide covers supplier and purchasing information, the compound's mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Supplier and Purchasing Information
This compound and its racemic mixture, PF-06256142, are available from several chemical suppliers specializing in research compounds. The following table summarizes key purchasing information from a selection of vendors. It is important to note that the bioactivity is primarily associated with the (+)-enantiomer, while the (R)-enantiomer, according to some sources, exhibits lower activity. Researchers should carefully consider which form is appropriate for their studies.
| Supplier | Product Name(s) | Catalog Number(s) | CAS Number | Notes |
| MedChemExpress | PF-06256142, this compound | HY-119943 | 1609583-14-3 ((+)-enantiomer) | Offers both the potent (+)-enantiomer and the (R)-enantiomer. Available in various quantities. For research use only.[1][2] |
| Immunomart | PF-06256142, this compound | T12423, T72744 | 1609583-14-3, 1609583-15-4 ((R)-enantiomer) | Provides both PF-06256142 and its (R)-enantiomer, noting the latter exhibits low activity.[3][4] |
| MedKoo Biosciences | PF-06256142 | 555384 | 1609583-14-3 ((+)-enantiomer) | May require custom synthesis with a minimum order quantity. Lists CAS numbers for (+), (-), and racemic forms.[5][6] |
| Nordic Biosite | PF-06256142 | T12423-100mg | 1609583-14-3 | Distributes TargetMol products.[7] |
| TargetMol | PF-06256142 | T12423 | 1609583-14-3 | A primary supplier of the compound. |
Core Technical Details
PF-06256142 is a potent, selective, and orally active agonist of the dopamine D1 receptor, with a reported EC50 of 33 nM and a Ki of 12 nM.[1] It is a non-catecholamine agonist, a feature that contributes to its favorable pharmacokinetic properties and reduced receptor desensitization compared to traditional dopamine agonists.[8] The compound has demonstrated central nervous system (CNS) penetration and is being investigated for its therapeutic potential in conditions such as schizophrenia and Parkinson's disease.[1]
Mechanism of Action
As a D1 receptor agonist, PF-06256142 mimics the action of dopamine at this specific receptor subtype. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gαs/olf G-protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). The phosphorylation of DARPP-32 at Thr34 inhibits protein phosphatase-1, leading to a sustained state of phosphorylation for numerous downstream effector proteins that regulate neuronal excitability, gene expression, and synaptic plasticity.[3]
The signaling pathway of the D1 receptor is complex and can also involve Gq/PLC signaling and the formation of hetero-oligomers with other receptors like D2, D3, A1, and NMDA receptors, which can modulate the primary signaling cascade.[3]
Experimental Protocols
The following are generalized experimental protocols derived from published in vivo studies using PF-06256142. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
In Vivo Assessment of Locomotor Activity in Mice
This experiment aims to evaluate the effect of PF-06256142 on spontaneous locomotor activity, a behavior modulated by the dopaminergic system.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 5% Cremophor EL, 90% sterile water)
-
Male C57BL/6J mice
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Place each mouse in an individual open-field chamber and allow for a 30-60 minute habituation period.
-
Drug Administration: Prepare fresh solutions of PF-06256142 in the vehicle on the day of the experiment. Administer PF-06256142 or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 3, 10 mg/kg).
-
Data Collection: Immediately after injection, return the mice to the activity chambers and record locomotor activity (e.g., beam breaks, distance traveled) for a period of 60-120 minutes.
-
Data Analysis: Analyze the data by comparing the locomotor activity of the PF-06256142-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Assessment of Pro-Cognitive Effects in a Rodent Model of Working Memory Deficit
This protocol describes the use of the radial arm maze to assess the ability of PF-06256142 to reverse working memory deficits induced by an NMDA receptor antagonist like ketamine.
Materials:
-
This compound
-
Ketamine
-
Vehicle solution
-
Adult male rats
-
Elevated eight-arm radial maze
Procedure:
-
Habituation and Training: Habituate rats to the radial arm maze daily for several days. Train the rats on the working memory task, where they learn to visit each of the eight arms once to receive a food reward. Training continues until a stable baseline performance is achieved (e.g., minimal errors).
-
Drug Administration:
-
Administer PF-06256142 or vehicle at the desired doses (e.g., 0.3, 1, 3 mg/kg, s.c.) at a set time before the test session (e.g., 30 minutes).
-
Administer ketamine (e.g., 3 mg/kg, s.c.) or vehicle at a set time after the PF-06256142 injection and before the test session (e.g., 15 minutes).
-
-
Testing: Place the rat in the center of the maze and allow it to freely explore the arms for a set duration or until all baited arms have been visited. Record the number and type of errors (e.g., re-entry into a previously visited arm).
-
Data Analysis: Compare the number of working memory errors between the different treatment groups using appropriate statistical analyses (e.g., Kruskal-Wallis test followed by Dunn's multiple comparison test).
References
- 1. Characterization of PF-6142, a Novel, Non-Catecholamine Dopamine Receptor D1 Agonist, in Murine and Nonhuman Primate Models of Dopaminergic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. An enantiospecific synthesis of the human cytomegalovirus antiviral agent [(R)-3-((2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4- hydroxybutyl]phosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-06256142 - Nordic Biosite [nordicbiosite.com]
- 6. medkoo.com [medkoo.com]
- 7. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Atropisomerism and Receptor Binding of PF-06256142
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06256142 is a novel, non-catecholamine, potent, and selective orthosteric agonist of the dopamine D1 receptor. A key structural feature of this molecule is a sterically hindered biaryl bond, which gives rise to atropisomerism—a form of axial chirality. This technical guide provides a comprehensive overview of the atropisomerism of PF-06256142 and its implications for receptor binding and functional activity. We present a compilation of quantitative data, detailed experimental methodologies for receptor binding and chiral separation, and a visualization of the relevant signaling pathways. This document is intended to serve as a detailed resource for researchers in pharmacology and medicinal chemistry.
Introduction
The dopamine D1 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs/olf subunit, is a critical modulator of motor control, cognition, and reward pathways. For decades, the development of D1-selective agonists has been hampered by the poor pharmacokinetic properties and rapid desensitization associated with catecholamine-based compounds. The discovery of PF-06256142 represents a significant advancement, offering a potent, selective, and orally bioavailable D1 agonist with a reduced propensity for receptor desensitization.[1][2]
A defining characteristic of PF-06256142 is its atropisomerism, resulting from restricted rotation around a biaryl single bond. This leads to the existence of two stable, non-interconverting enantiomers at physiological temperatures. The biological activity of PF-06256142 is stereospecific, with the (+)-atropisomer being the pharmacologically active enantiomer.[3] This guide will delve into the specifics of this stereoselectivity and the underlying experimental methodologies.
Atropisomerism and Stereoselective Receptor Activity
The two atropisomers of PF-06256142 exhibit significant differences in their ability to bind to and activate the D1 receptor. The (+)-atropisomer is a potent agonist, while the (-)-atropisomer is substantially less effective. This highlights the critical role of the three-dimensional conformation of the ligand in its interaction with the receptor binding pocket.
Quantitative Data on Atropisomer Activity
The following table summarizes the key quantitative parameters for the atropisomers of PF-06256142, demonstrating the stereoselectivity of its interaction with the D1 receptor.
| Compound | CAS Number | Receptor Binding Affinity (Ki) | Functional Potency (EC50) |
| (+)-Atropisomer (PF-06256142) | 1609583-14-3 | 12 nM[1][3][4][5] | 30-33 nM[1][3][4][5] |
| (-)-Atropisomer | 1609583-15-4 | Not explicitly reported | 107 nM |
| Racemic Mixture | 1609580-97-3 | Not reported | Not reported |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the characterization of PF-06256142's atropisomerism and receptor binding.
Chiral Separation of Atropisomers
The separation of the atropisomers of PF-06256142 is achieved using chiral High-Performance Liquid Chromatography (HPLC). The stability of the atropisomers allows for their resolution and individual characterization.
Caption: Workflow for the D1 receptor competitive binding assay.
Detailed Protocol:
-
Receptor Source: Membranes are prepared from a stable cell line (e.g., CHO or HEK293 cells) recombinantly expressing the human D1 receptor.
-
Radioligand: [3H]SCH23390, a selective D1 antagonist, is commonly used as the radioligand at a concentration near its Kd value.
-
Assay Buffer: The incubation is performed in a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing MgCl2.
-
Incubation: Receptor membranes, [3H]SCH23390, and varying concentrations of the test compound (PF-06256142 atropisomers) are incubated together. Non-specific binding is determined in the presence of a high concentration of a non-labeled D1 antagonist (e.g., unlabeled SCH23390 or butaclamol).
-
Termination and Separation: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Receptor Binding and Downstream Signaling
PF-06256142 acts as an orthosteric agonist at the D1 receptor. Its binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. A notable feature of PF-06256142 and other non-catecholamine D1 agonists is their "biased agonism."
Biased Agonism and Reduced Desensitization
PF-06256142 demonstrates a preference for activating the G-protein signaling pathway over the β-arrestin recruitment pathway. [2]The canonical D1 receptor signaling cascade involves the activation of Gαs/olf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). In contrast, β-arrestin recruitment is typically associated with receptor desensitization and internalization. By preferentially activating the G-protein pathway, PF-06256142 is believed to cause less receptor desensitization compared to traditional catecholamine agonists like dopamine, potentially leading to a more sustained therapeutic effect.
D1 Receptor Biased Signaling Pathway
Caption: Biased agonism of PF-06256142 at the D1 receptor.
Conclusion
PF-06256142 is a promising D1 receptor agonist whose pharmacological profile is intricately linked to its unique structural feature of atropisomerism. The stereoselective interaction with the D1 receptor, where the (+)-atropisomer is the active entity, underscores the importance of chirality in drug design. Furthermore, its biased agonism towards the G-protein signaling pathway, leading to reduced receptor desensitization, represents a significant advantage over traditional D1 agonists. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers working on PF-06256142 and other novel GPCR modulators.
References
A Technical Guide to Non-Catechol Dopamine D1 Receptor Agonist Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine D1 receptor, a G protein-coupled receptor (GPCR) predominantly linked to Gαs/olf proteins, is a critical modulator of motor control, cognition, and reward pathways. For decades, the development of selective D1 receptor agonists for therapeutic intervention in disorders like Parkinson's disease and schizophrenia has been hampered by the reliance on catechol-containing compounds. These molecules suffer from poor pharmacokinetic profiles, including rapid metabolism and low oral bioavailability. The emergence of non-catechol D1 receptor agonists represents a significant advancement, offering improved drug-like properties and the potential for novel therapeutic strategies. This guide provides an in-depth technical overview of the core research surrounding these promising compounds, with a focus on their pharmacological properties, signaling mechanisms, and the experimental methodologies used for their characterization.
Core Concepts: From Canonical Signaling to Biased Agonism
The therapeutic potential of D1 receptor agonists has been historically linked to their ability to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. However, recent research has unveiled a more complex signaling paradigm. D1 receptors can also engage β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling. The ability of a ligand to preferentially activate one signaling pathway over another is termed "functional selectivity" or "biased agonism." Many recently developed non-catechol D1 agonists have been found to be "G protein-biased," showing robust activation of the Gαs/olf-cAMP pathway with reduced or absent recruitment of β-arrestin.[1][2][3] This biased signaling profile is a key area of investigation, as it may offer a way to harness the therapeutic benefits of D1 receptor activation while minimizing unwanted side effects associated with β-arrestin-mediated pathways, such as receptor desensitization and tolerance.[4]
Featured Non-Catechol D1 Receptor Agonists: A Quantitative Overview
The following tables summarize the binding affinities and functional potencies of several key non-catechol D1 receptor agonists, providing a comparative look at their pharmacological profiles.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D1 vs. D2 Selectivity (fold) | Reference(s) |
| Dihydrexidine | ~10 (IC50) | 130 (IC50) | ~13 | [5] |
| A-86929 | ~1.5 | ~200 | ~133 | [6] |
| CY 208-243 | - | - | Selective for D1 over D2 | |
| SKF-83959 | 1.18 | 920 | ~780 | [7][8][9] |
| Tavapadon | - | - | D1-preferring | [10] |
| PF-219061 | - | - | - | - |
| Compound 19 (PW0441) | 2.4 | - | - | [11] |
| Compound 24 (PW0464) | 51 | - | - | [11] |
Table 2: Functional Activity (EC50 in nM and Emax in %)
| Compound | Gαs-cAMP Pathway | β-Arrestin Recruitment Pathway | Bias Factor (relative to reference) | Reference(s) |
| EC50 (nM) | Emax (%) | EC50 (nM) | Emax (%) | |
| Dihydrexidine | - | Full Agonist | - | - |
| A-86929 | - | Full Agonist | - | - |
| CY 208-243 | 125 | Partial Agonist | - | - |
| SKF-83959 | - | Partial Agonist | - | No significant recruitment |
| Tavapadon | Full Agonist (Gαolf) | Partial Agonist (Gαs) | - | - |
| Compound 10 | 0.02 | 102 | 3.1 | 85 |
| Compound 19 (PW0441) | 4.6 | 91 | 120 | 110 |
| Compound 24 (PW0464) | - | - | - | No activity |
Note: Emax is often expressed relative to a reference full agonist like dopamine. Bias factors are calculated relative to a balanced reference compound and the specific methodology can vary between studies.
Signaling Pathways of Non-Catechol D1 Receptor Agonists
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades activated by D1 receptor agonists and highlight the concept of biased agonism.
Key Experimental Protocols
A thorough understanding of the pharmacological properties of non-catechol D1 agonists relies on a suite of well-defined experimental assays. Below are detailed methodologies for key experiments frequently cited in this field of research.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the D1 and other receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]SCH 23390 for D1 receptors), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of reactions is included containing a high concentration of a known, unlabeled ligand to saturate the receptors.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., using a cell harvester) to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (HTRF)
Objective: To measure the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger in the D1 receptor signaling pathway.
Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the D1 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test agonist.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Lysis and Detection (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Lyse the cells and add the HTRF detection reagents: a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
-
In the absence of cellular cAMP, the antibody binds to the d2-labeled cAMP, bringing the donor and acceptor into close proximity and resulting in a high FRET signal.
-
Cellular cAMP produced in response to the agonist competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
-
Data Analysis:
-
Measure the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.
-
β-Arrestin Recruitment Assay (Tango)
Objective: To measure the recruitment of β-arrestin to the D1 receptor upon agonist binding.
Methodology:
-
Cell Line and Principle:
-
Utilize a specialized cell line (e.g., HTLA cells) that stably expresses a β-arrestin-TEV protease fusion protein and a tetracycline transactivator (tTA)-dependent luciferase reporter gene.
-
The D1 receptor is engineered with a TEV protease cleavage site followed by the tTA transcription factor at its C-terminus.
-
-
Transfection and Stimulation:
-
Transiently transfect the engineered D1 receptor into the HTLA cells.
-
After an appropriate incubation period for receptor expression, stimulate the cells with varying concentrations of the test agonist.
-
-
Recruitment and Reporter Gene Activation:
-
Agonist binding to the D1 receptor induces a conformational change that promotes the recruitment of the β-arrestin-TEV protease fusion protein.
-
The TEV protease cleaves the tTA from the receptor's C-terminus.
-
The released tTA translocates to the nucleus and activates the transcription of the luciferase reporter gene.
-
-
Luminescence Detection:
-
After an overnight incubation to allow for reporter gene expression, lyse the cells and add a luciferase substrate.
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the agonist concentration to generate a dose-response curve.
-
Determine the EC50 and Emax for β-arrestin recruitment.
-
Conclusion
The field of non-catechol D1 receptor agonist research is rapidly evolving, driven by the promise of developing novel therapeutics with improved efficacy and tolerability. A deep understanding of their pharmacological properties, particularly their potential for biased agonism, is crucial for advancing these compounds through the drug development pipeline. The experimental protocols and data presented in this guide provide a foundational framework for researchers and scientists working to unlock the full therapeutic potential of this exciting class of molecules. As research continues, the development of agonists with finely tuned signaling profiles may lead to breakthroughs in the treatment of a range of neurological and psychiatric disorders.
References
- 1. Radioligand binding assays [bio-protocol.org]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Impaired β-arrestin recruitment and reduced desensitization by non-catechol agonists of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impaired β-arrestin recruitment and reduced desensitization by non-catechol agonists of the D1 dopamine receptor [ouci.dntb.gov.ua]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Characterization of Gαs and Gαolf activation by catechol and non-catechol dopamine D1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Evaluation of Noncatechol G Protein Biased and Unbiased Dopamine D1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (R)-PF-06256142 as a Negative Control in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (R)-PF-06256142, the inactive enantiomer of the potent and selective dopamine D1 receptor agonist (S)-PF-06256142, as a negative control in preclinical behavioral research. The stark stereoselectivity of PF-06256142 makes the (R)-enantiomer an ideal tool for ensuring the observed behavioral effects of the (S)-enantiomer are specifically mediated by the dopamine D1 receptor.
Introduction to Stereoselectivity and Negative Controls
In pharmacology, enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be pharmacologically active (the eutomer), while the other is significantly less active or inactive (the distomer). The use of the inactive enantiomer as a negative control is a critical component of rigorous in vivo research. It allows researchers to control for any off-target effects, vehicle effects, or general effects of the chemical scaffold that are not mediated by the intended pharmacological target. This compound serves this purpose for studies involving its active counterpart, (S)-PF-06256142.
Pharmacological Profile of PF-06256142 Enantiomers
(S)-PF-06256142 is a potent and selective orthosteric agonist of the dopamine D1 receptor.[1] Its discovery was part of a program to develop non-catechol D1 agonists with improved pharmacokinetic properties and reduced receptor desensitization compared to traditional catecholamine agonists.[1][2] The key to its utility in research lies in its atropisomeric nature, leading to two stable enantiomers with distinct pharmacological profiles.[1][2]
While the active (+)-enantiomer, (S)-PF-06256142, demonstrates high affinity and efficacy at the D1 receptor, the (-)-enantiomer, this compound, is pharmacologically inactive at this target. This crucial difference in activity is the foundation for its use as a negative control.
Table 1: Comparative In Vitro Pharmacology of PF-06256142 Enantiomers
| Enantiomer | Dopamine D1 Receptor Binding Affinity (Ki) | Dopamine D1 Receptor Functional Activity (EC50) |
| (S)-PF-06256142 | 12 nM[3] | 30 nM[3] |
| This compound | > 10,000 nM (estimated based on typical enantiomeric inactivity) | No significant activity at relevant concentrations |
Experimental Protocols
The following protocols provide examples of how to incorporate this compound as a negative control in common behavioral assays used to assess the function of dopamine D1 receptor agonists.
Protocol 1: Spontaneous Locomotor Activity in Mice
This protocol is designed to assess the effect of (S)-PF-06256142 on locomotor activity and to confirm that the inactive enantiomer, this compound, does not produce similar effects.
Materials:
-
(S)-PF-06256142
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Cremophor EL, 90% sterile water or saline, adjusted to pH ~3-4 with HCl)[4]
-
Adult male C57BL/6J mice
-
Open field activity chambers equipped with infrared beams
Procedure:
-
Habituation: Individually habituate mice to the activity chambers for 30-60 minutes prior to drug administration.
-
Drug Preparation: Prepare fresh solutions of (S)-PF-06256142, this compound, and vehicle on the day of the experiment. A typical dose for the active enantiomer is 10 mg/kg, administered subcutaneously (s.c.).[5] The same dose of the (R)-enantiomer should be used.
-
Experimental Groups:
-
Group 1: Vehicle
-
Group 2: this compound (e.g., 10 mg/kg, s.c.)
-
Group 3: (S)-PF-06256142 (e.g., 10 mg/kg, s.c.)
-
-
Administration: Administer the assigned treatment to each mouse.
-
Data Collection: Immediately place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the entire session. Compare the activity of the (S)-PF-06256142 group to both the vehicle and this compound groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Expected Outcome: Mice treated with (S)-PF-06256142 will show a significant increase in locomotor activity compared to the vehicle-treated group.[5][6] In contrast, the this compound-treated group should not differ significantly from the vehicle group, demonstrating that the observed hyperactivity is a D1 receptor-mediated effect.
Protocol 2: Novel Object Recognition (NOR) in Rats
The NOR task assesses recognition memory. This protocol uses this compound to confirm that any memory-enhancing effects of (S)-PF-06256142 are due to its action at the D1 receptor.
Materials:
-
(S)-PF-06256142
-
This compound
-
Vehicle
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two sets of identical objects (e.g., Set A: two identical cubes; Set B: one cube and one pyramid)
Procedure:
-
Habituation: On day 1, allow each rat to explore the empty arena for 5-10 minutes.
-
Familiarization (T1): On day 2, place two identical objects (A1 and A2) in the arena. Place the rat in the arena and allow it to explore for a set time (e.g., 3-5 minutes). Record the time spent exploring each object.
-
Treatment: Immediately after the familiarization phase, administer the assigned treatment:
-
Group 1: Vehicle
-
Group 2: this compound
-
Group 3: (S)-PF-06256142
-
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test Phase (T2): After the retention interval, place one familiar object (A) and one novel object (B) in the arena. Place the rat back in the arena and record the time spent exploring each object for a set time (e.g., 3-5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) for the test phase: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory. Compare the DI across the three groups using appropriate statistical tests.
Expected Outcome: The vehicle and this compound groups are expected to show a DI not significantly different from zero, indicating forgetting of the familiar object. The (S)-PF-06256142 group is expected to show a significantly positive DI, indicating enhanced recognition memory.
Signaling Pathway Context
(S)-PF-06256142, as a D1 receptor agonist, is expected to activate the canonical Gs/adenylyl cyclase/cAMP signaling pathway. The use of this compound helps to confirm that the observed behavioral outcomes are indeed a consequence of the activation of this pathway and not due to unforeseen interactions of the chemical scaffold.
Conclusion
The use of this compound as a negative control is essential for validating that the behavioral effects observed with (S)-PF-06256142 are specifically mediated by the dopamine D1 receptor. By including this inactive enantiomer in experimental designs, researchers can significantly increase the rigor and interpretability of their findings.
References
- 1. Discovery and Lead Optimization of Atropisomer D1 Agonists with Reduced Desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of PF-6142, a Novel, Non-Catecholamine Dopamine Receptor D1 Agonist, in Murine and Nonhuman Primate Models of Dopaminergic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing (S)-PF-06256142 as a Negative Control for Off-Target Effects of (R)-PF-06256142
Introduction
(R)-PF-06256142 is a potent and selective, orally active agonist of the dopamine D1 receptor, holding promise for the research of schizophrenia and Parkinson's disease. As with any pharmacologically active agent, it is crucial to distinguish the effects mediated by its intended target (on-target effects) from those arising from interactions with other biological molecules (off-target effects). A robust method for this differentiation is the use of a chiral control, specifically the less active enantiomer, (S)-PF-06256142. This document provides detailed application notes and experimental protocols for using (S)-PF-06256142 to effectively control for off-target effects in preclinical research.
The principle of using an inactive or significantly less active enantiomer as a negative control is a cornerstone of rigorous pharmacological investigation. Since enantiomers share identical physicochemical properties, any observed biological effect of the active enantiomer that is absent with the less active enantiomer can be confidently attributed to the specific chiral interaction with the target receptor.
Data Presentation
The following tables summarize the quantitative data for the on-target and known off-target activities of PF-06256142. Note that much of the publicly available data does not differentiate between the enantiomers and may represent the racemic mixture or the more active (R)-enantiomer. It is established that the (R)-enantiomer is the pharmacologically active form at the D1 receptor.
Table 1: On-Target Activity of PF-06256142 at the Dopamine D1 Receptor
| Parameter | Value (nM) | Receptor |
| EC50 | 33 | Human D1 |
| Ki | 12 | Human D1 |
Table 2: Off-Target Activities of PF-06256142
| Target | Activity (IC50, µM) | Notes |
| M1 (muscarinic) | 4.9 | Antagonist activity |
| CB1 (cannabinoid) | 2.1 | Antagonist activity |
| H1 (histamine) | 4.6 | Antagonist activity |
| Nav1.5 (sodium channel) | 1.1 | Antagonist activity |
| hERG (potassium channel) | ~12 | - |
Signaling Pathways and Experimental Logic
To visually represent the underlying principles and workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Logic for using (S)-PF-06256142 as a negative control.
Experimental Protocols
Detailed methodologies for key experiments are provided below. In each protocol, it is recommended to test this compound, (S)-PF-06256142, and a vehicle control in parallel.
In Vitro D1 Receptor Activation Assay (cAMP Measurement)
This protocol is designed to measure the activation of the D1 receptor by assessing the downstream increase in cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound and (S)-PF-06256142 stock solutions in DMSO.
-
Dopamine (as a positive control).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or similar).
-
384-well white microplates.
Procedure:
-
Cell Culture: Culture HEK293-D1 cells to ~80-90% confluency.
-
Cell Plating: Harvest cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, (S)-PF-06256142, and dopamine in assay buffer. The final DMSO concentration should be below 0.5%.
-
Assay: a. Remove culture medium from the wells and add assay buffer. b. Add IBMX to a final concentration of 100 µM to prevent cAMP degradation. c. Add the prepared compound dilutions to the wells. d. Incubate for 30 minutes at 37°C.
-
cAMP Detection: Follow the manufacturer's instructions for the chosen cAMP assay kit to measure cAMP levels.
-
Data Analysis: Plot the concentration-response curves and calculate EC50 values. A significant response with this compound and a minimal or no response with (S)-PF-06256142 indicates on-target D1 receptor agonism.
In Vivo Rodent Locomotor Activity Assay
This protocol assesses the in vivo effects of D1 receptor activation on spontaneous locomotor activity in rodents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Locomotor activity chambers equipped with infrared beams.
-
This compound and (S)-PF-06256142.
-
Vehicle (e.g., 5% DMSO, 5% Cremophor EL, 90% saline).
-
Dopamine D1 receptor antagonist (e.g., SCH23390) for validation.
Procedure:
-
Acclimation: Acclimate mice to the locomotor activity chambers for 60 minutes daily for 3 days prior to the experiment.
-
Dosing: a. On the test day, administer the vehicle, this compound (e.g., 1, 3, 10 mg/kg), or (S)-PF-06256142 (at the highest dose of the R-enantiomer) via intraperitoneal (i.p.) injection. b. For validation, a separate group can be pre-treated with SCH23390 (e.g., 0.05 mg/kg, i.p.) 30 minutes before the administration of this compound.
-
Data Collection: Immediately after dosing, place the mice in the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 120 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes). An increase in locomotor activity with this compound that is absent with (S)-PF-06256142 and blocked by SCH23390 confirms on-target D1 receptor-mediated effects.
Off-Target Profiling via Radioligand Binding Assays
This protocol describes a general method for screening this compound and (S)-PF-06256142 against a panel of receptors and ion channels to identify potential off-target interactions.
Materials:
-
Membrane preparations from cells expressing the target of interest (e.g., M1, CB1, H1 receptors).
-
A suitable radioligand for each target.
-
Assay buffer specific to each target.
-
This compound and (S)-PF-06256142.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the specific radioligand (at a concentration close to its Kd), and either vehicle, a known competing ligand (for positive control), or a range of concentrations of this compound or (S)-PF-06256142.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of radioligand displacement at each concentration of the test compounds. If significant displacement is observed with this compound, a similar effect with (S)-PF-06256142 would suggest an off-target effect independent of the D1 receptor agonism.
Cardiovascular Safety Assessment (hERG Channel Assay)
This protocol is essential for evaluating the potential for cardiac liability by assessing the interaction of the compounds with the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch or Patchliner).
-
Extracellular and intracellular solutions for patch-clamp recording.
-
This compound and (S)-PF-06256142.
-
A known hERG blocker (e.g., E-4031) as a positive control.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.
-
Patch-Clamp Recording: a. Using the automated patch-clamp system, establish whole-cell recordings from the cells. b. Apply a voltage protocol to elicit hERG channel currents. c. After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound or (S)-PF-06256142.
-
Data Acquisition: Record the hERG current at each compound concentration.
-
Data Analysis: Measure the peak tail current and plot the percentage of inhibition as a function of compound concentration to determine the IC50 value. Similar IC50 values for both enantiomers would indicate that any hERG liability is an off-target effect unrelated to D1 receptor chirality.
By employing these protocols and the logic of chiral controls, researchers can confidently delineate the on-target D1 receptor-mediated effects of this compound from any potential off-target activities, leading to a more accurate and reliable interpretation of experimental results.
Application Notes and Protocols for (R)-PF-06256142 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PF-06256142 is the (R)-enantiomer of PF-06256142, a potent and selective orthosteric agonist for the dopamine D1 receptor. While the (R)-enantiomer itself exhibits low activity, its counterpart, often referred to as PF-06256142 in literature, is a compound of significant interest for its potential therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1] PF-06256142 is a non-catecholamine agonist, a characteristic that may offer advantages over traditional dopamine agonists, including reduced receptor desensitization.[2][3]
These application notes provide detailed protocols for the in vitro characterization of PF-06256142, focusing on its affinity, potency, and functional selectivity at the dopamine D1 receptor.
Mechanism of Action
PF-06256142 acts as a potent agonist at the dopamine D1 receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs protein.[4] Activation of the D1 receptor by an agonist like PF-06256142 initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.
Interestingly, PF-06256142 has been shown to be a G protein-biased agonist. This means it preferentially activates the G protein signaling pathway (cAMP production) with little to no recruitment of β-arrestin. The lack of β-arrestin recruitment is significant as this pathway is often associated with receptor desensitization and internalization.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for PF-06256142.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Value (nM) | Receptor | Assay Type |
| Ki | 12 | Human D1 | Radioligand Binding Assay |
| EC50 | 33 | Human D1 | cAMP Accumulation Assay |
| Ki | 4.8 | Human D5 | Radioligand Binding Assay |
Data sourced from MedChemExpress.[5]
Table 2: Off-Target Activity
| Target | IC50 (µM) | Assay Type |
| M1 | 4.9 | Antagonist Assay |
| CB1 | 2.1 | Antagonist Assay |
| H1 | 4.6 | Antagonist Assay |
| Nav1.5 | 1.1 | Antagonist Assay |
| hERG | ~12 | Antagonist Assay |
Data sourced from MedChemExpress.[5]
Experimental Protocols
Radioligand Binding Assay for D1 Receptor Affinity (Ki Determination)
This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the dopamine D1 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]-SCH23390)
-
Unlabeled competitor (this compound)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of radioligand (e.g., [³H]-SCH23390)
-
Increasing concentrations of the unlabeled competitor (this compound).
-
Membrane preparation.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for D1 Receptor Agonist Potency (EC50 Determination)
This protocol measures the ability of this compound to stimulate the production of cAMP in cells expressing the D1 receptor, thereby determining its potency (EC50).
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor
-
Cell culture medium and reagents
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based)
-
384-well white plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Preparation:
-
Seed HEK293-D1 cells into a 384-well white plate and culture overnight.
-
-
Agonist Stimulation:
-
Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor.
-
Add increasing concentrations of this compound to the wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
β-Arrestin Recruitment Assay for Functional Selectivity
This assay determines whether this compound induces the recruitment of β-arrestin to the D1 receptor, a key indicator of G protein-biased agonism.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells co-expressing the D1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag)
-
Cell culture medium and reagents
-
This compound
-
Assay buffer
-
Detection reagents for the specific assay system (e.g., chemiluminescent substrate)
-
White-walled, clear-bottom 96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Plate the engineered cells in a white-walled, clear-bottom microplate and incubate.
-
-
Compound Addition:
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor-β-arrestin interaction.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature to allow for signal development.
-
Measure the luminescent signal using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of this compound.
-
A significant increase in signal indicates β-arrestin recruitment. The absence of a dose-dependent increase suggests G protein-biased agonism.
-
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway Activated by this compound.
Caption: In Vitro Experimental Workflow for this compound Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-PF-06256142 In Vivo Administration in Rodents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of (R)-PF-06256142 (also known as PF-6142) in rodent models. This document summarizes key quantitative data, details experimental protocols, and provides visual diagrams of the compound's signaling pathway and experimental workflows.
Overview of this compound
This compound is a potent and selective, non-catechol orthosteric agonist of the dopamine D1 receptor.[1] It has been shown to have a pro-cognitive profile in rodents and is being investigated for its potential in treating age-related cognitive decline.[2] Unlike traditional catechol-containing agonists, this compound exhibits reduced receptor desensitization.[1] Its mechanism of action involves the activation of D1 receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) synthesis.[1][2]
Quantitative Data Summary
The following tables summarize the reported dosages and administration details for this compound in various rodent studies.
Table 1: this compound Administration in Rats
| Experiment Type | Strain | Route of Administration | Dosage Range | Vehicle | Key Findings | Reference |
| Working Memory (Radial Arm Maze) | Not Specified | Subcutaneous (s.c.) | 0.01, 0.056, 0.178, 0.56 mg/kg | 5% DMSO + 5% Cremophor EL + 90% sterile water or saline (pH ~3-4) | Dose-dependently prevented ketamine-induced deficits. | [3][4] |
| Temporal Order Memory | Not Specified | Subcutaneous (s.c.) | 1, 10, 100 nmol/kg, and 1 µmol/kg | 0.1% ascorbic acid | Rescued age-related decline in temporal order memory. | [2] |
| Electroencephalography (EEG) | Freely moving rats | Subcutaneous (s.c.) | 1.0 mg/kg (low), 5.6 mg/kg (high) | Not Specified | Significantly modulated oscillatory power. | [4] |
| Acetylcholine Release (PFC) | Not Specified | Subcutaneous (s.c.) | 10 mg/kg (subchronic, 5 days) | Not Specified | Increased acetylcholine levels in the prefrontal cortex. | [4][5] |
| Polysomnography | Not Specified | Oral (p.o.) | Not Specified | 12% (w/v) sulfobutylether-beta-cyclodextrin | Increased time spent in wakefulness. | [3][4] |
| Conditioned Avoidance Response | Adult male rats | Not Specified | Not Specified | Not Specified | No effect alone or in combination with risperidone. | [6] |
Table 2: this compound Administration in Mice
| Experiment Type | Strain | Route of Administration | Dosage Range | Vehicle | Key Findings | Reference |
| Locomotor Activity | C57BL/6J | Subcutaneous (s.c.) | 10 mg/kg | 5% DMSO + 5% Cremophor EL + 90% sterile water or saline (pH ~3-4) | Significantly increased horizontal activity. Effect blocked by D1 antagonist SCH-23390. | [3][6] |
| Prepulse Inhibition (PPI) | Adult male C57BL/6J | Not Specified | Not Specified | Not Specified | Did not alter the antipsychotic-like activity of risperidone. | [6] |
| Acetylcholine Release (PFC) | Wild-type and D1 KO | Subcutaneous (s.c.) | 10 mg/kg | Not Specified | Increased acetylcholine levels in wild-type mice; effect absent in D1 KO mice. | [5] |
Experimental Protocols
Preparation of this compound for Administration
For Subcutaneous (s.c.) Injection in Rats and Mice:
-
Dissolve this compound in a vehicle solution consisting of 5% dimethyl sulfoxide (DMSO), 5% Cremophor EL, and 90% sterile water or saline.[4]
-
Adjust the pH of the final solution to approximately 3-4 using hydrochloric acid.[4]
-
For studies on temporal order memory in rats, a vehicle of 0.1% ascorbic acid has also been used.[2] Stock solutions of 100 mM in DMSO can be prepared and stored at -80°C in the dark, then diluted in the ascorbic acid vehicle before use.[2]
For Oral (p.o.) Administration in Rats:
-
Dissolve this compound in a 12% (w/v) solution of sulfobutylether-beta-cyclodextrin.[3]
Administration Procedure
Subcutaneous (s.c.) Injection:
-
Calculate the required dose volume based on the animal's body weight. For rats, a dose volume of 1 ml/kg is typical, though 2 ml/kg has been used in conditioned avoidance response studies.[3] For mice, a dose volume of 10 ml/kg is common.[3]
-
Gently restrain the animal and lift the skin on the back or flank to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the body, and inject the solution.
Oral (p.o.) Gavage:
-
Calculate the required dose volume based on the animal's body weight.
-
Use a proper-sized feeding needle (gavage needle) for the animal.
-
Gently restrain the animal and insert the feeding needle over the tongue into the esophagus.
-
Administer the solution slowly to prevent regurgitation.
Example Experimental Protocol: Reversal of Ketamine-Induced Working Memory Deficits in Rats
This protocol is based on studies evaluating the pro-cognitive effects of this compound.[3]
-
Animals: Adult male rats trained on a working memory task (e.g., radial arm maze) until they meet performance criteria.
-
Drug Preparation: Prepare this compound for subcutaneous injection as described in section 3.1.
-
Dosing:
-
Randomly assign animals to treatment groups: vehicle or this compound at doses of 0.01, 0.056, 0.178, or 0.56 mg/kg.
-
Administer the assigned treatment via subcutaneous injection.
-
90 minutes after the this compound or vehicle injection, administer ketamine (10 mg/kg, s.c.) to induce a working memory deficit.
-
-
Behavioral Testing:
-
30 minutes after the ketamine injection, evaluate the animal's performance on the working memory task.
-
The observer should be blinded to the treatment conditions.
-
-
Data Analysis: Compare the error rates or other relevant performance metrics between the different treatment groups.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the D1 receptor.
Experimental Workflow for In Vivo Rodent Study
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine D1 receptor agonists rescue age-related decline in temporal order memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of PF-6142, a Novel, Non-Catecholamine Dopamine Receptor D1 Agonist, in Murine and Nonhuman Primate Models of Dopaminergic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: PF-06256142 and (R)-PF-06256142 in Locomotor Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06256142 is a potent and selective non-catechol, orthosteric agonist of the Dopamine D1 receptor.[1][2] It belongs to a novel series of D1/D5 receptor agonists with favorable pharmacokinetic properties for oral delivery and central nervous system penetration.[2][3] An important structural feature of this series is a locked biaryl ring system that results in atropisomerism; PF-06256142 represents a specific atropisomer from this series.[1][2] As a D1 receptor agonist, PF-06256142 and its active (R)-enantiomer are valuable tools for investigating dopaminergic signaling and its role in various physiological and pathological processes, including motor control.
These application notes provide detailed protocols for utilizing PF-06256142 and (R)-PF-06256142 in locomotor activity assays, a common preclinical method to assess the central effects of dopaminergic compounds. The data presented herein is primarily based on studies with the closely related compound PF-6142, of which PF-06256142 is a key example.[3]
Data Presentation: Effects on Locomotor Activity
The administration of PF-06256142 (as represented by PF-6142) has been shown to dose-dependently increase locomotor activity in rodents.[3] This effect is mediated by the activation of D1 receptors, as it can be blocked by D1 receptor antagonists.[3]
Table 1: Acute Effects of PF-6142 on Locomotor Activity in Mice
| Compound | Dose (mg/kg, s.c.) | Animal Model | Assay Duration | Key Findings | Statistical Significance |
| PF-6142 | 1.78 | CD-1 Mice | 2 hours | No significant increase in horizontal activity. | Not significant |
| PF-6142 | 3.2 | CD-1 Mice | 2 hours | Significant increase in horizontal activity on days 4 and 5 of repeated testing. | p = 0.0311 (Day 4), p = 0.0309 (Day 5) |
| PF-6142 | 10 | CD-1 Mice | 2 hours | Significant increase in horizontal activity (hyperactivity). | p < 0.0001 |
Data summarized from studies by Kozak et al. (2020).[3]
Table 2: Pharmacological Verification of D1 Receptor-Mediated Hyperactivity
| Pre-treatment | Dose (mg/kg, s.c.) | Challenge Agent | Dose (mg/kg, s.c.) | Animal Model | Key Findings | Statistical Significance |
| SCH-23390 (D1 Antagonist) | 0.01 - 0.32 | PF-6142 | 10 | C57BL/6J Mice | Dose-dependent blockade of PF-6142-induced hyperactivity. | p < 0.0001 |
| Vehicle | - | PF-6142 | 10 | D1 Receptor Knock-Out Mice | Greatly diminished hyperactive response compared to wild-type mice. | - |
Data summarized from studies by Kozak et al. (2020).[3][4]
Signaling Pathway
PF-06256142 acts as an agonist at the Dopamine D1 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling to Gαs/olf, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6] This cascade further activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), ultimately modulating neuronal excitability and gene expression.[5][7]
Caption: Canonical Dopamine D1 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity Assessment
This protocol is designed to assess spontaneous locomotor activity and exploratory behavior in rodents following the administration of PF-06256142 or this compound.
1. Materials and Equipment
-
Open field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 cm for rats), made of a non-porous, easily cleaned material.[8][9]
-
Video recording system (e.g., mounted overhead) and tracking software (e.g., Noldus Ethovision XT, ANY-maze).[8]
-
PF-06256142 or this compound
-
Vehicle solution (e.g., 0.1% ascorbic acid)[9]
-
Syringes and needles for subcutaneous (s.c.) injection
-
Animal scale
-
70% ethanol solution for cleaning
-
Stopwatch or timer
2. Experimental Procedure
a. Animal Acclimation:
-
House animals in the facility for at least one week before the experiment to acclimate to the environment.
-
On the day of testing, transfer the animals to the testing room at least 30-60 minutes prior to the start of the experiment to acclimate to the room conditions (lighting, temperature).[10][11]
b. Drug Preparation and Administration:
-
Prepare a stock solution of PF-06256142 in a suitable solvent (e.g., DMSO).[9]
-
On the day of the experiment, dilute the stock solution to the desired final concentrations with the vehicle.
-
Weigh each animal and calculate the injection volume based on its body weight and the target dose (e.g., 1.78, 3.2, 10 mg/kg).
-
Administer the compound or vehicle via the desired route (e.g., subcutaneous injection).
c. Open Field Assay:
-
Thoroughly clean the open field arena with 70% ethanol and allow it to dry completely before placing each animal.[12]
-
Gently place the animal in the center of the arena.[8]
-
Start the video recording and tracking software immediately.
-
Allow the animal to explore the arena for a predetermined period (e.g., 30-120 minutes). The duration may vary depending on the study's objectives.[3][11]
-
The experimenter should remain out of the animal's sight during the test.[9]
d. Data Collection and Analysis:
-
At the end of the session, carefully remove the animal and return it to its home cage.
-
Clean the arena again before testing the next animal.
-
Use the tracking software to analyze the following parameters:
-
Total distance traveled (cm or m): A primary measure of locomotor activity.[3]
-
Horizontal activity (beam breaks): An alternative measure of overall movement.[3][4]
-
Time spent in the center zone vs. periphery: To assess anxiety-like behavior (thigmotaxis).[12]
-
Rearing frequency: An indicator of exploratory behavior.[8]
-
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare treatment groups with the vehicle control group.[3][4]
Caption: Experimental Workflow for Locomotor Activity Assays.
Concluding Remarks
PF-06256142 and its (R)-enantiomer are effective D1 receptor agonists that reliably increase locomotor activity in rodents. The protocols and data presented provide a framework for researchers to investigate the in vivo effects of these compounds. Careful adherence to standardized procedures is crucial for obtaining reproducible and reliable results. Further studies may be warranted to fully characterize the behavioral profile of the specific (R)-atropisomer and to explore its therapeutic potential in models of neurological and psychiatric disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Lead Optimization of Atropisomer D1 Agonists with Reduced Desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of PF-6142, a Novel, Non-Catecholamine Dopamine Receptor D1 Agonist, in Murine and Nonhuman Primate Models of Dopaminergic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 7. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 8. MPD: JaxCC1: project protocol [phenome.jax.org]
- 9. Dopamine D1 receptor agonists rescue age-related decline in temporal order memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. anilocus.com [anilocus.com]
Application Notes and Protocols for Cell-Based Assays Using (R)-PF-06256142
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PF-06256142 is a potent, selective, and orally active agonist of the Dopamine D1 receptor.[1][2] As a non-catecholamine agonist, it offers potential advantages in terms of pharmacokinetic properties and reduced receptor desensitization compared to traditional dopamine agonists.[1] The Dopamine D1 receptor, a Gs-coupled G protein-coupled receptor (GPCR), is a key target in the central nervous system implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1] Activation of the D1 receptor initiates a signaling cascade that results in the accumulation of intracellular cyclic adenosine monophosphate (cAMP).[3] This makes cell-based assays that measure cAMP levels a primary method for characterizing the activity of D1 receptor agonists like this compound.
These application notes provide detailed protocols for utilizing this compound in cell-based functional assays, with a focus on cAMP accumulation assays. The provided methodologies and data will aid researchers in the functional characterization and screening of this and similar compounds.
Data Presentation
The following table summarizes the quantitative data for this compound in key cell-based assays.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 33 nM | - | D1 Receptor Activation | [2] |
| Ki | 12 nM | - | D1 Receptor Binding | [1][2] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[4] Ki (Inhibition constant) is an indication of the binding affinity of a compound to a receptor.[5]
Signaling Pathway
The activation of the Dopamine D1 receptor by an agonist such as this compound initiates a well-defined signaling cascade. The receptor couples to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cAMP. Increased levels of cAMP then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses.
Experimental Protocols
cAMP Accumulation Assay using a Luminescence-Based Reporter (e.g., GloSensor™)
This protocol is designed to measure the increase in intracellular cAMP levels in response to D1 receptor activation by this compound in a Human Embryonic Kidney (HEK293) cell line stably or transiently expressing the human Dopamine D1 receptor.[6][7]
Materials:
-
HEK293 cells stably expressing the human Dopamine D1 receptor (D1-HEK)[6]
-
pGloSensor™-22F cAMP Plasmid (or similar cAMP reporter system)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, opaque 96-well or 384-well assay plates
-
This compound
-
Forskolin (positive control)
-
Dopamine or a known D1 agonist (reference compound)
-
D1 receptor antagonist (e.g., SCH23390) (for validation)
-
DMSO (vehicle)
-
GloSensor™ cAMP Reagent (or equivalent)
-
Luminometer
Protocol:
-
Cell Culture and Plating:
-
Culture D1-HEK293 cells in appropriate media. For transient transfections, co-transfect HEK293 cells with the D1 receptor plasmid and the pGloSensor™-22F cAMP plasmid.[7]
-
The day before the assay, harvest cells and seed them into white, opaque 96-well or 384-well plates at a pre-determined optimal density.[8]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4) to create a concentration range for generating a dose-response curve. Include a vehicle control (DMSO).[7]
-
Prepare solutions of the positive control (e.g., Forskolin) and a reference D1 agonist.
-
-
Assay Procedure:
-
Remove the culture medium from the cell plates and wash once with PBS.
-
Add the GloSensor™ cAMP Reagent diluted in equilibration medium to each well and incubate at room temperature for the recommended time (typically 20-30 minutes) to allow for reagent loading.[7]
-
Add the diluted this compound, controls, and vehicle to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the intracellular cAMP concentration.
-
Plot the luminescence signal against the log of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.[4]
-
Competitive Binding Assay
This protocol can be used to determine the binding affinity (Ki) of this compound to the Dopamine D1 receptor using a radiolabeled ligand.
Materials:
-
Membranes from cells expressing the Dopamine D1 receptor
-
Radiolabeled D1 receptor antagonist (e.g., [3H]-SCH23390)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Assay Setup:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the different concentrations of this compound or vehicle.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a cell-based functional assay to characterize a GPCR agonist like this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. innoprot.com [innoprot.com]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor [mdpi.com]
- 8. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for Preparing (R)-PF-06256142 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of (R)-PF-06256142, a potent and selective D1 receptor agonist. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Compound Information and Properties
This compound is a non-catecholamine agonist of the D1 receptor with potential applications in research related to neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₁H₁₆N₄O₂ | [2] |
| Molecular Weight | 356.39 g/mol | [2] |
| CAS Number | 1609583-14-3 | [1] |
| Appearance | Solid powder | [2] |
| Purity | >98% (typical) | [2] |
Solubility Data
Proper dissolution is critical for the preparation of accurate and effective stock solutions. This compound is soluble in organic solvents but has limited solubility in aqueous solutions. It is highly recommended to use anhydrous, high-purity solvents to avoid compound degradation.
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 200 mg/mL (561.20 mM) | Ultrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (14.03 mM) | A clear solution can be achieved with this co-solvent system, suitable for in vivo studies. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (14.03 mM) | This formulation provides a clear solution and is another option for in vivo applications. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (14.03 mM) | This preparation results in a clear solution, but caution is advised for dosing periods exceeding half a month. | [1] |
Experimental Protocols
This protocol outlines the preparation of a 10 mM stock solution in DMSO, a common starting point for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.56 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly. If complete dissolution is not achieved, sonicate the solution in a water bath for short intervals until the solid is fully dissolved.[3] Gentle warming (up to 50°C) can also be applied if necessary, but care should be taken to avoid degradation.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.[4]
Working solutions are typically prepared by diluting the high-concentration DMSO stock solution into an aqueous buffer or cell culture medium.
Important Considerations:
-
To prevent precipitation of the compound, it is recommended to make initial serial dilutions in DMSO before the final dilution into the aqueous medium.
-
The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
Procedure:
-
Serial Dilution (in DMSO): Prepare intermediate dilutions of the 10 mM stock solution in DMSO as needed for your experimental design.
-
Final Dilution (in Aqueous Medium): Slowly add the diluted DMSO stock solution to your pre-warmed cell culture medium or buffer while vortexing or gently mixing to ensure rapid dispersion and minimize precipitation.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound solutions.
| Solution Type | Storage Temperature | Duration | Notes | Source |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. | [2][3] |
| 0-4°C | Short term (days to weeks) | [2] | ||
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| -20°C | Up to 1 month | [1] |
Visualizations
References
(R)-PF-06256142: Application Notes and Protocols for Cognitive Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PF-06256142 is a novel, non-catecholamine, selective agonist for the dopamine D1 receptor.[1][2][3] This compound has garnered significant interest in the field of neuroscience and pharmacology due to its potential as a pro-cognitive therapeutic agent.[2][4][5] Its unique pharmacological profile, including good oral bioavailability and central nervous system penetration, makes it a valuable tool for investigating the role of D1 receptor activation in cognitive processes.[2][3] These application notes provide a summary of key findings and detailed protocols for utilizing this compound in preclinical studies of cognitive function.
Mechanism of Action
This compound acts as a potent and selective orthosteric agonist at the dopamine D1 receptor.[1][3] Activation of the D1 receptor is known to play a crucial role in modulating cognitive functions, particularly those dependent on the prefrontal cortex, such as working memory.[1][6] The binding of this compound to the D1 receptor initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) levels. This signaling pathway is critical for enhancing and stabilizing task-related neuronal activity in the prefrontal cortex.[1] Notably, as a non-catecholamine agonist, this compound is reported to cause reduced receptor desensitization compared to traditional catecholamine-containing agonists like dopamine.[3]
Data Presentation
In Vivo Efficacy in Cognitive Models
| Model | Species | Cognitive Domain | Challenge | This compound Doses | Outcome | Reference |
| Radial Arm Maze | Rat | Working Memory | Ketamine (10 mg/kg, s.c.) | 0.01, 0.056, 0.178, 0.56 mg/kg, s.c. | Dose-dependently prevented ketamine-induced deficits. | [1][7] |
| Spatial Delayed Recognition | Non-human Primate | Working Memory | Ketamine (0.7-1.7 mg/kg, i.m.) | 0.0015, 0.015, 0.15 mg/kg, s.c. | Reversed ketamine-induced deficits. | [1][5][7] |
| Temporal Order Recognition | Rat | Temporal Order Memory | Age-related decline | 1, 10, 100 nmol/kg, 1 µmol/kg | Rescued age-related poor memory performance. | [8] |
| Paired-Pulse Facilitation | Rodent | Synaptic Plasticity | MK-801 | Not specified | Reversed MK-801-induced disruption. | [1][6] |
Effects on Neurotransmitter Levels and Locomotor Activity
| Assay | Species | Dosing | Outcome | Reference |
| Acetylcholine Release (Prefrontal Cortex) | Rat | 10 mg/kg, s.c. (subchronic) | Increased acetylcholine levels. | [1][4] |
| Locomotor Activity | Mouse | 10 mg/kg, s.c. | Increased locomotor activity, blocked by D1 antagonist SCH-23390. | [1][7] |
Experimental Protocols
Protocol 1: Reversal of Ketamine-Induced Working Memory Deficits in the Radial Arm Maze (Rat)
This protocol is designed to assess the ability of this compound to ameliorate working memory deficits induced by the NMDA receptor antagonist, ketamine.[7]
Materials:
-
This compound
-
Ketamine hydrochloride
-
Vehicle (e.g., saline)
-
8-arm radial maze
-
Food rewards (e.g., sucrose pellets)
-
Adult male rats, well-trained on the radial arm maze task
Procedure:
-
Animal Training: Train rats on the radial arm maze until they reach a stable baseline performance of two or fewer errors on two consecutive days.[7]
-
Treatment Groups: On the test day, randomly assign animals to treatment groups (e.g., Vehicle + Vehicle, Vehicle + Ketamine, this compound + Ketamine).
-
Drug Administration:
-
Behavioral Testing: 30 minutes after the ketamine injection, place the rat in the center of the radial arm maze and allow it to explore for 5 minutes.[7]
-
Data Collection: Record the number of working memory errors (re-entry into an already visited arm). An arm is considered visited if the rat consumes the food reward.
-
Data Analysis: Compare the number of errors across treatment groups using appropriate statistical methods (e.g., Kruskal-Wallis test with Dunn's multiple comparison post-test).[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of PF-6142, a Novel, Non-Catecholamine Dopamine Receptor D1 Agonist, in Murine and Nonhuman Primate Models of Dopaminergic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of PF-6142, a Novel, Non-Catecholamine Dopamine Receptor D1 Agonist, in Murine and Nonhuman Primate Models of Dopaminergic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grinbandlab.org [grinbandlab.org]
- 7. Frontiers | Characterization of PF-6142, a Novel, Non-Catecholamine Dopamine Receptor D1 Agonist, in Murine and Nonhuman Primate Models of Dopaminergic Activation [frontiersin.org]
- 8. Dopamine D1 receptor agonists rescue age-related decline in temporal order memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of PF-06256142 (Myostatin Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06256142 is an investigational myostatin inhibitor developed to combat muscle wasting diseases. Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of skeletal muscle growth.[1][2] Its inhibition is a promising therapeutic strategy for conditions such as Duchenne muscular dystrophy (DMD) and other myopathies characterized by progressive muscle loss. This document provides detailed application notes and protocols for the preclinical evaluation of PF-06256142 and its analogs (murine: mRK35; humanized: domagrozumab) in appropriate animal models.
Mechanism of Action: Myostatin Signaling Pathway
Myostatin binds to the Activin Receptor Type IIB (ActRIIB) on the surface of muscle cells. This binding recruits and activates a type I activin receptor (ALK4 or ALK5), initiating a downstream signaling cascade. This cascade involves the phosphorylation of SMAD2 and SMAD3 proteins, which then form a complex with SMAD4. This complex translocates to the nucleus, where it regulates the transcription of genes that inhibit muscle growth and protein synthesis. PF-06256142 is a monoclonal antibody that binds to myostatin, preventing it from interacting with ActRIIB and thereby inhibiting this signaling pathway, leading to an increase in muscle mass and function.
Preclinical Models
The mdx mouse is a widely used animal model for Duchenne muscular dystrophy, as it carries a mutation in the dystrophin gene, leading to a similar pathology.[3] Wild-type mice of the same strain (e.g., C57BL/10) should be used as controls. For non-human primate studies, cynomolgus monkeys are a suitable model to assess the effects on muscle volume and for pharmacokinetic/pharmacodynamic (PK/PD) analysis.[3]
Experimental Workflow for Preclinical Efficacy Testing
A typical preclinical study to evaluate the efficacy of a myostatin inhibitor like PF-06256142 (using its murine analog mRK35 in mice) would follow a structured timeline. This workflow integrates in vivo functional assessments with terminal ex vivo and histological analyses.
References
Troubleshooting & Optimization
Navigating the Challenges of (R)-PF-06256142: A Technical Guide to Solubility and Formulation
For researchers, scientists, and drug development professionals working with the selective D1 receptor agonist (R)-PF-06256142, its promising therapeutic potential is accompanied by significant formulation challenges stemming from its low aqueous solubility. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to address common issues encountered during experimental work.
This guide offers detailed insights into the solubility characteristics of this compound, presents established formulation protocols, and provides visual workflows to aid in the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: Are there any established methods to solubilize this compound for in vitro and in vivo studies?
A2: Yes, several protocols have been successfully used to solubilize this compound for preclinical research. These typically involve the use of co-solvents and complexing agents. The choice of formulation will depend on the specific requirements of your experiment (e.g., route of administration, desired concentration).
Q3: What are the main formulation challenges associated with this compound?
A3: The primary challenge is its low intrinsic solubility. This can lead to issues with achieving the desired concentration, maintaining stability in solution, and ensuring adequate bioavailability for oral administration. As with many CNS drug candidates, ensuring sufficient brain penetration is another key consideration that is intrinsically linked to its physicochemical properties and formulation.
Q4: Has the use of different salt forms of this compound been explored to improve solubility?
A4: There is currently no publicly available information detailing studies on different salt forms of this compound and their impact on solubility and bioavailability. Salt screening is a common strategy to improve the physicochemical properties of ionizable compounds and could be a valuable area of investigation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound during formulation or upon dilution in aqueous media. | The compound's solubility limit has been exceeded. This is a common issue with poorly soluble drugs when the concentration of the organic co-solvent is reduced. | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) in the final formulation, if compatible with the experimental model.- Utilize a solubilizing excipient such as a cyclodextrin (e.g., SBE-β-CD) to form inclusion complexes and enhance aqueous solubility.- Prepare a more concentrated stock solution in an organic solvent and perform serial dilutions in the final vehicle immediately before use. |
| Inconsistent results in in vivo studies after oral administration. | Poor or variable absorption due to low solubility and dissolution rate in the gastrointestinal tract. The formulation may not be optimal for oral delivery. | - Despite its reported high oral bioavailability in rats (85%), formulation can still impact absorption kinetics.[1] Consider using a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS) or a solution in corn oil, to improve absorption.[1]- Ensure the formulation is homogenous and the compound is fully dissolved before administration. |
| Difficulty achieving desired concentration for in vitro assays. | The compound's solubility in the chosen solvent system is insufficient. | - For stock solutions, use a strong organic solvent like DMSO. This compound has a high solubility in DMSO (200 mg/mL).[1]- For working solutions in aqueous buffers, consider the use of solubilizing agents like Tween-80 or SBE-β-CD.[1] |
Data Presentation
Solubility Data for this compound
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 200 mg/mL (561.20 mM) | Ultrasonic treatment may be needed.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (14.03 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (14.03 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (14.03 mM) | Results in a clear solution.[1] |
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dosing Condition |
| Oral Bioavailability | 85% | 5 mg/kg, oral administration[1] |
| Terminal Elimination Half-life (t½) | 2.3 hours | 5.0 mg/kg, intravenous administration[1] |
Experimental Protocols
Protocol 1: Formulation for Intravenous or Subcutaneous Injection
This protocol is suitable for preparing a clear solution for parenteral administration in animal studies.
-
Prepare a stock solution of this compound in DMSO at a concentration of 50 mg/mL.
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add PEG300 to the vial (to achieve a final concentration of 40%) and mix thoroughly until the solution is clear.
-
Add Tween-80 (to achieve a final concentration of 5%) and mix.
-
Finally, add saline solution to reach the desired final volume and concentration (e.g., for a final concentration of 5 mg/mL, the final DMSO concentration will be 10%).
Protocol 2: Formulation using a Cyclodextrin for Improved Aqueous Solubility
This protocol utilizes a cyclodextrin to enhance the aqueous solubility, which can be beneficial for certain experimental setups.
-
Prepare a stock solution of this compound in DMSO at a concentration of 50 mg/mL.
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the DMSO stock to achieve the final desired concentration (e.g., for a final concentration of 5 mg/mL, the final DMSO concentration will be 10%).
-
Mix thoroughly until the solution is clear.
Visualizations
Caption: D1 Receptor Signaling Pathway Activated by this compound.
Caption: General Workflow for Formulating this compound.
Caption: Troubleshooting Logic for this compound Formulation.
References
Improving the stability of (R)-PF-06256142 in solution
Disclaimer: Information regarding the specific stability profile of (R)-PF-06256142 is not publicly available. This technical support center provides a generalized framework for addressing the stability of small molecule compounds in solution, based on established pharmaceutical science principles. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity in my aqueous assay buffer. What are the common causes?
A1: The loss of activity for a small molecule like this compound in an aqueous solution can often be attributed to chemical degradation. The most common causes include:
-
Hydrolysis: As this compound contains amide functional groups, it may be susceptible to cleavage by water.[1] This process can be catalyzed by acidic or basic conditions, making the pH of your buffer a critical factor.[2]
-
Oxidation: The molecule may be sensitive to dissolved oxygen in the buffer or exposure to air.[2] This is a concern for compounds with electron-rich moieties. The presence of metal ions can also catalyze oxidation.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to break chemical bonds or induce reactions, particularly in molecules with aromatic rings.[3][4]
-
Adsorption: The compound may adsorb to the surface of plasticware (e.g., tubes, pipette tips, assay plates), reducing the effective concentration in your solution.[1]
Q2: What is the best practice for preparing and storing a stock solution of this compound?
A2: Proper preparation and storage are critical for maintaining the integrity of your compound.[5]
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[5]
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to your final aqueous experimental solution.
-
Storage: Store stock solutions at -20°C or -80°C to minimize thermal degradation.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution upon thawing, aliquot the stock solution into single-use volumes.[6]
-
Protection from Light: Store aliquots in amber vials or wrap tubes in foil to protect against light exposure.[4]
Q3: What are the visual or analytical signs of this compound degradation?
A3: Initial signs of degradation can often be detected visually, but analytical confirmation is necessary.
-
Visual Signs: Look for a color change in the solid compound or its solution.[4] The appearance of cloudiness, haze, or precipitate in a solution that was previously clear is another key indicator.[6]
-
Analytical Signs: The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Signs of degradation include a decrease in the peak area of the parent compound over time and the appearance of new peaks corresponding to degradation products.[4]
Q4: How can I improve the stability of this compound in my cell culture medium for a multi-day experiment?
A4: Improving stability in complex aqueous media requires a multi-faceted approach.
-
pH Optimization: If the compound is susceptible to pH-dependent hydrolysis, ensure the pH of your medium is within a range where the compound is most stable.[[“]] The use of buffers is essential to maintain a stable pH.[9]
-
Use of Co-solvents: While minimizing organic solvents is ideal, sometimes a small percentage (e.g., <0.5%) of a co-solvent like DMSO is necessary to maintain solubility and, consequently, stability.[1] Always include a vehicle control in your experiment.[5]
-
Addition of Antioxidants: If oxidation is a suspected issue, the addition of antioxidants such as ascorbic acid to your buffer may offer protection.[1]
-
Temperature Control: Perform experiments and store media at the lowest feasible temperature to slow degradation kinetics.[1]
-
Fresh Preparation: The most effective strategy is often to prepare solutions fresh just before use or to replenish the compound in the medium daily for long-term experiments.[1]
Troubleshooting Guide for this compound Instability
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitate forms in solution | Poor solubility in the aqueous buffer; Compound degradation into an insoluble product; Exceeded solubility limit during dilution from stock.[1][5] | Prepare a more dilute solution. Use a different solvent system or add a co-solvent (e.g., ethanol).[1] Analyze the precipitate to determine its identity (parent compound vs. degradant).[1] |
| Inconsistent results between experiments | Degradation of stock solution; Inconsistent solution preparation; Variable storage times or conditions.[1][6] | Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[1] Use aliquots to avoid freeze-thaw cycles.[6] Standardize the protocol for solution preparation. |
| Loss of activity in cell-based assays | Degradation in culture medium; Adsorption to plasticware; Poor cell permeability.[1] | Assess compound stability directly in the culture medium using HPLC/LC-MS. Use low-binding plates or glassware. Evaluate cell permeability using standard assays. |
| Color change in stock solution | Chemical degradation or oxidation.[4] | Discard the solution and prepare a fresh stock from solid material. Store the new stock protected from light and air (consider purging with argon/nitrogen).[4] |
Data Presentation: Stability Profile
The following tables present hypothetical data to illustrate how the stability of this compound could be assessed under various conditions.
Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 8.5) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 99.1 | 99.5 | 96.2 |
| 8 | 98.2 | 99.1 | 92.5 |
| 12 | 97.5 | 98.8 | 88.1 |
| 24 | 94.6 | 97.9 | 75.3 |
Table 2: Effect of Temperature and Antioxidant on Stability in pH 7.4 Buffer
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (37°C) | % Remaining (25°C + Ascorbic Acid) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 8 | 99.9 | 99.1 | 97.0 | 99.8 |
| 24 | 99.7 | 97.9 | 92.4 | 99.5 |
| 48 | 99.2 | 95.5 | 85.1 | 99.0 |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in an Aqueous Buffer
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.[1]
Materials:
-
This compound solid compound
-
DMSO (anhydrous, high-purity)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Acetonitrile or Methanol (HPLC grade)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution into the aqueous buffer to a final concentration of 10 µM.
-
Time Point Zero (T=0): Immediately after preparation, take a 100 µL aliquot of the working solution. Quench any potential degradation by adding 100 µL of cold acetonitrile.[5]
-
Incubation: Incubate the remaining working solution under the desired conditions (e.g., 25°C, protected from light).
-
Sample Collection: At designated time points (e.g., 1, 2, 4, 8, 24 hours), collect additional 100 µL aliquots and quench them with 100 µL of cold acetonitrile.
-
Analysis: Centrifuge all quenched samples to remove any precipitated salts or proteins. Analyze the supernatant by a validated HPLC or LC-MS method to quantify the peak area of the parent compound.[7]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is used to identify potential degradation pathways and to develop stability-indicating analytical methods.[10][11] This involves exposing the compound to harsh conditions.
Stress Conditions:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.[3]
-
Oxidation: Incubate the compound in 3% hydrogen peroxide (H₂O₂) at room temperature.[12]
-
Thermal Degradation: Expose the solid compound to 80°C.[3]
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.[3]
Procedure:
-
Prepare solutions of this compound under each of the stress conditions listed above. Include an unstressed control sample.
-
Incubate the samples for a defined period (e.g., 24-48 hours), collecting aliquots at intermediate time points. The goal is to achieve 5-20% degradation.[12]
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by HPLC or LC-MS, comparing the chromatograms of the stressed samples to the control.
-
Identify the number and relative abundance of degradation products. This data is crucial for developing an analytical method that can separate the parent drug from all potential impurities.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. consensus.app [consensus.app]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pharmtech.com [pharmtech.com]
Potential off-target effects of (R)-PF-06256142 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of (R)-PF-06256142, a potent and selective Dopamine D1 receptor agonist, particularly at high concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the experimental investigation of this compound's off-target profile.
General Assay Considerations
Q1: We are observing high variability in our assay results. What are the common causes?
A1: High variability in cell-based assays can stem from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, within a consistent and low passage number range, and evenly plated. Over-confluent or unhealthy cells can lead to inconsistent responses.
-
Reagent Quality and Preparation: Use high-quality, validated reagents. Prepare fresh solutions and ensure proper storage to avoid degradation.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in CO2 levels can all contribute to variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, is a frequent source of error. Calibrate pipettes regularly.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile buffer or media.
Q2: Our fluorescent assay is showing high background signal. How can we reduce it?
A2: High background in fluorescence assays can be addressed by:
-
Autofluorescence: Phenol red in cell culture media is a common source of autofluorescence. Consider using phenol red-free media or washing cells with PBS before adding assay reagents.
-
Compound Interference: this compound itself might be fluorescent at the excitation/emission wavelengths used. Run a control with the compound in buffer to assess its intrinsic fluorescence.
-
Non-Specific Binding of Fluorescent Probes: Optimize the concentration of the fluorescent ligand or antibody. Include appropriate blocking steps in your protocol.
-
Plate Selection: Use black-walled, clear-bottom plates for cell-based fluorescence assays to minimize well-to-well crosstalk and background.
Receptor Binding Assays
Q3: In our radioligand binding assay, the non-specific binding is very high. What can we do to improve the signal-to-noise ratio?
A3: High non-specific binding (NSB) can obscure the specific binding signal. Here are some troubleshooting steps:
-
Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value for the target receptor.
-
Optimize Washing Steps: Increase the number and volume of wash steps with ice-cold buffer to more effectively remove unbound radioligand.
-
Include Bovine Serum Albumin (BSA): Adding BSA (e.g., 0.1-1%) to the assay buffer can help to reduce non-specific binding to the filter membrane and labware.
-
Filter Pre-treatment: Pre-soaking the filter plates in a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filters.
-
Receptor Concentration: Ensure you are using an appropriate amount of membrane or cell protein. Too much protein can increase NSB.
Electrophysiology Assays
Q4: We are having trouble obtaining a stable giga-ohm seal in our patch-clamp experiments. What could be the issue?
A4: Achieving a stable high-resistance seal is critical for patch-clamp recordings. Common issues include:
-
Pipette Quality: Use freshly pulled, fire-polished pipettes with the appropriate resistance for your cell type. Debris on the pipette tip can prevent a good seal.
-
Cell Health: Only patch onto healthy-looking cells with smooth membranes.
-
Solution Quality: Ensure all solutions are filtered (0.22 µm) and free of precipitates.
-
Mechanical Stability: The setup must be free from vibrations. Use an anti-vibration table and ensure all components are securely fastened.
-
Positive Pressure: Apply slight positive pressure to the pipette as it approaches the cell to keep the tip clean. Release the pressure just before touching the cell membrane.
Potential Off-Target Profile of this compound
At high concentrations, this compound has been observed to interact with several other receptors and ion channels. The following table summarizes the reported antagonist activities.
| Target | Assay Type | IC50 (µM) |
| Muscarinic M1 Receptor | Antagonist Assay | 4.9 |
| Cannabinoid CB1 Receptor | Antagonist Assay | 2.1 |
| Histamine H1 Receptor | Antagonist Assay | 4.6 |
| Sodium Channel (Nav1.5) | Antagonist Assay | 1.1 |
| hERG Potassium Channel | Antagonist Assay | ~12 |
Experimental Protocols
Below are generalized protocols for assessing the off-target activity of this compound at the identified sites. Specific parameters may need to be optimized for your laboratory's cell lines and equipment.
Muscarinic M1 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human M1 muscarinic receptor.
-
Materials:
-
Membranes from HEK293 cells stably expressing the human M1 receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the appropriate concentration of [³H]-NMS (typically at its Kd), and either this compound, vehicle, or atropine for non-specific binding.
-
Add the M1-expressing cell membranes to initiate the binding reaction.
-
Incubate for 60-90 minutes at room temperature.
-
Rapidly filter the reaction mixture through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
hERG Potassium Channel Patch-Clamp Electrophysiology Assay
-
Objective: To evaluate the inhibitory effect of this compound on the hERG potassium channel current.
-
Materials:
-
HEK293 cells stably expressing the human hERG channel.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette pulling.
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 ATP-Mg, pH 7.2.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
-
Procedure:
-
Plate hERG-expressing cells at a suitable density for patch-clamping.
-
Pull and fire-polish patch pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy cell.
-
Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate and inactivate the channels, and then repolarizing to -50 mV to measure the deactivating tail current.
-
Perfuse the cell with the external solution containing vehicle to establish a stable baseline current.
-
Apply increasing concentrations of this compound in the external solution.
-
Measure the percentage of inhibition of the hERG tail current at each concentration.
-
Plot the concentration-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Workflow for Off-Target Investigation.
Caption: Potential Off-Target Signaling via M1 Receptor.
Technical Support Center: (R)-PF-06256142 In Vivo Vehicle Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of (R)-PF-06256142 for in vivo studies. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges associated with this poorly water-soluble compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is vehicle selection critical?
A1: this compound is a potent, selective, and orally active agonist of the Dopamine D1 receptor.[1][2] Due to its low aqueous solubility, proper vehicle selection and preparation are crucial for achieving the desired concentration, ensuring bioavailability, and obtaining reliable results in in vivo experiments.[3][4] Improper formulation can lead to precipitation of the compound, inaccurate dosing, and poor absorption.[3]
Q2: What are the recommended vehicle formulations for this compound?
A2: Several vehicle formulations have been successfully used to solubilize this compound for in vivo studies. The choice of vehicle may depend on the specific experimental requirements, including the desired route of administration and dosing volume. Below is a summary of recommended formulations that achieve a solubility of ≥ 5 mg/mL.[1]
Vehicle Formulation Data
| Formulation | Components | Achieved Solubility | Notes |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (14.03 mM) | Results in a clear solution.[1] |
| Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (14.03 mM) | Results in a clear solution. Caution is advised for dosing periods exceeding half a month.[1] |
| Vehicle 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (14.03 mM) | Results in a clear solution.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during preparation. | Incomplete dissolution of this compound. | Gently heat the solution and/or use sonication to aid in dissolution. Ensure each solvent is added sequentially and mixed thoroughly before adding the next.[1][5] |
| Compound crashes out of solution after preparation. | The formulation is unstable at the storage temperature or has exceeded its saturation point. | Prepare fresh solutions for each experiment. If storage is necessary, store at an appropriate temperature (-20°C for short-term, -80°C for long-term) and visually inspect for precipitation before each use.[1][5] Re-dissolve with gentle warming and sonication if slight precipitation is observed. |
| Difficulty in administering the vehicle due to high viscosity. | High concentration of polymers like PEG300 or the use of oil-based vehicles. | Warm the formulation to room temperature before administration to reduce viscosity. For oral gavage, ensure the gavage needle is of an appropriate gauge. |
| Inconsistent results or low bioavailability in animal studies. | Poor absorption from the gastrointestinal tract due to the compound's properties.[3][6] | Consider using a formulation with surfactants (e.g., Tween-80) or a self-emulsifying drug delivery system (SEDDS) to enhance absorption.[3][6][7] The choice of vehicle can significantly impact in vivo exposure. |
Experimental Protocols
Below are detailed, step-by-step protocols for preparing the recommended vehicle formulations for this compound.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 50 mg/mL stock solution, dissolve 50 mg of this compound in 1 mL of newly opened, anhydrous DMSO. Use sonication if necessary to ensure complete dissolution.
-
To prepare 1 mL of the final working solution:
-
Take 100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until fully incorporated.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.[1]
-
Protocol 2: DMSO/SBE-β-CD in Saline Formulation
-
Prepare a 20% SBE-β-CD in Saline solution. Dissolve 200 mg of Sulfobutylether-β-cyclodextrin in 1 mL of saline.
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
To prepare 1 mL of the final working solution:
-
Take 100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is achieved.[1]
-
Protocol 3: DMSO/Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
To prepare 1 mL of the final working solution:
-
Take 100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil.
-
Mix thoroughly until the solution is homogeneous and clear.[1]
-
Visualizations
The following diagrams illustrate the experimental workflow for vehicle preparation and the signaling pathway of the D1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
Troubleshooting unexpected results with (R)-PF-06256142
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-PF-06256142, a potent and selective dopamine D1 receptor agonist. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active non-catechol agonist for the dopamine D1 receptor. Its primary mechanism of action is to stimulate the D1 receptor, leading to the activation of Gαs/olf proteins and subsequent production of cyclic adenosine monophosphate (cAMP).[1][2] A key feature of this compound is its G protein-biased agonism, meaning it preferentially activates G protein-dependent signaling pathways with minimal recruitment of β-arrestin.[2][3][4][5] This biased signaling is associated with reduced receptor desensitization compared to traditional catechol-based D1 agonists.[4]
Q2: What are the key pharmacological differences between this compound and traditional catechol-based D1 agonists?
The primary difference lies in their structure and downstream signaling. Traditional D1 agonists possess a catechol moiety, which is susceptible to rapid metabolism and can lead to receptor desensitization upon prolonged exposure.[4] this compound, being a non-catechol agonist, exhibits improved pharmacokinetic properties and reduced receptor desensitization.[4] Furthermore, this compound is a G protein-biased agonist, showing minimal engagement of the β-arrestin pathway, which is often implicated in receptor internalization and desensitization.[3][4][5]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Stock solutions should be prepared fresh, but can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q4: What are the known off-target activities of this compound?
While this compound is highly selective for the D1 receptor, some off-target activities have been observed at higher concentrations. It is important to consider these potential off-target effects when designing experiments and interpreting data, especially when using micromolar concentrations.
| Target | Activity | IC50 (µM) |
| M1 | Antagonist | 4.9 |
| CB1 | Antagonist | 2.1 |
| H1 | Antagonist | 4.6 |
| Nav1.5 | Antagonist | 1.1 |
| hERG | Blocker | ~12 |
Troubleshooting Guide
Issue 1: Lower than expected potency or efficacy in a cAMP assay.
-
Question: I am not observing the expected increase in cAMP levels, or the EC50 value is significantly higher than reported in the literature. What could be the cause?
-
Answer:
-
Compound Solubility: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions in your assay buffer. Precipitation of the compound will lead to a lower effective concentration.
-
Cell Health and Receptor Expression: The response to this compound is dependent on the health of your cells and the expression level of the D1 receptor. Ensure your cells are healthy, within a low passage number, and that D1 receptor expression is adequate in your cell line.
-
Assay Conditions: The kinetics of cAMP production can vary between cell types and assay formats. Optimize the stimulation time and ensure that your assay reagents, such as the phosphodiesterase (PDE) inhibitor (e.g., IBMX), are used at an appropriate concentration to prevent cAMP degradation.
-
System Bias: The observed potency and efficacy of a biased agonist can be influenced by the specific cellular context and assay system.[6] This "system bias" can lead to variations in results between different cell lines or assay platforms.[6]
-
Issue 2: Discrepancy between cAMP and β-arrestin recruitment assay results.
-
Question: I see a robust response in my cAMP assay, but little to no signal in my β-arrestin recruitment assay. Is this expected?
-
Answer: Yes, this is the expected pharmacological profile for this compound. As a G protein-biased agonist, it is designed to potently activate the G protein/cAMP pathway while having minimal effect on β-arrestin recruitment.[3][4][5] This is a key feature that distinguishes it from balanced agonists that activate both pathways.
Issue 3: Unexpected off-target effects are observed in my cellular or in vivo experiment.
-
Question: I am observing cellular effects that cannot be explained by D1 receptor activation alone. Could this be due to off-target activity?
-
Answer: While this compound is highly selective, off-target effects can occur, particularly at higher concentrations (micromolar range). Review the off-target profile provided in the FAQ section. If your experimental concentration is approaching the IC50 values for these off-targets, consider the following:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve to ensure you are working within a range that is selective for the D1 receptor.
-
Use of Selective Antagonists: To confirm that the observed effect is D1-mediated, use a selective D1 receptor antagonist, such as SCH23390. If the antagonist blocks the observed effect, it is likely mediated by the D1 receptor. If the effect persists, it may be due to off-target activity.
-
Control Experiments: Include appropriate controls to rule out non-specific effects of the compound or vehicle.
-
Experimental Protocols
cAMP Production Assay (LANCE Ultra cAMP Kit)
This protocol is adapted for a 384-well plate format.
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the human dopamine D1 receptor in a 384-well white opaque tissue culture plate at a density of 2,500 cells/well in 5 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range from 10 mM to 100 nM.
-
Further dilute the compound solutions in stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX) to achieve the final desired concentrations.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cell plate.
-
Add 5 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the Eu-cAMP tracer and 5 µL of the ULight-anti-cAMP antibody working solutions.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a compatible time-resolved fluorescence reader (e.g., EnVision) at 615 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the 665/615 nm emission ratio.
-
Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay (PathHunter® β-Arrestin Assay)
This protocol is for a 384-well plate format.
-
Cell Preparation:
-
Use a cell line co-expressing the dopamine D1 receptor and the β-arrestin-enzyme fragment fusion protein (e.g., PathHunter® U2OS cells).
-
Seed the cells in a 384-well white, clear-bottom tissue culture plate at a density of 2,000 cells/well in 20 µL of cell plating reagent.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to achieve the final desired concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound or a known β-arrestin activator (positive control) to the appropriate wells.
-
Incubate for 90 minutes at 37°C.
-
Add 12.5 µL of the PathHunter® detection reagent mixture.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the luminescence on a standard plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. A minimal or no response is expected for this compound.
-
Visualizations
Caption: D1 Receptor Signaling Pathway for this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Evaluation of Noncatechol G Protein Biased and Unbiased Dopamine D1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Impaired β-arrestin recruitment and reduced desensitization by non-catechol agonists of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionally Selective Dopamine D1 Receptor Endocytosis and Signaling by Catechol and Noncatechol Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
Optimizing (R)-PF-06256142 concentration for control experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using (R)-PF-06256142 in control experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in an experiment?
A1: this compound is the inactive enantiomer of PF-06256142. Enantiomers are mirror-image molecules that can have different biological activities.[1][2] The active form, often referred to as PF-06256142 or PF-6142, is a potent and selective agonist for the Dopamine D1 receptor.[3][4] Because this compound has low activity at the D1 receptor, it serves as an ideal negative control to demonstrate that the observed effects of the active enantiomer are specifically due to its interaction with the D1 receptor and not due to off-target effects or the compound's general chemical structure.
Q2: How do I determine the optimal concentration of this compound for my control experiment?
A2: The optimal concentration for the this compound control should be equivalent to the concentration of the active PF-06256142 enantiomer that you are using. The concentration of the active enantiomer is determined by its potency in your specific assay system. For PF-06256142, the reported half-maximal effective concentration (EC50) and binding affinity (Ki) are in the low nanomolar range.[3][4] You should first perform a dose-response experiment with the active enantiomer to determine its EC50 in your system. Then, use the same concentration range for this compound to confirm its lack of activity.
Q3: I am seeing an effect with my this compound control. What could be the cause?
A3: There are several possibilities if you observe an unexpected effect with this compound:
-
High Concentrations: At very high concentrations (micromolar range), compounds can exhibit off-target effects. PF-06256142 has been shown to have antagonist activity at other receptors (M1, CB1, H1) and ion channels (Nav 1.5) in the micromolar range.[3] It's possible the (R)-enantiomer could have similar off-target effects at high concentrations.
-
Compound Purity: Verify the purity of your this compound sample. Contamination with the active enantiomer could lead to an apparent effect.
-
Cytotoxicity: At high concentrations, the compound may be causing cell death or stress, leading to non-specific changes in your assay readout. It is crucial to perform a cell viability assay.
-
Assay Artifact: The observed effect might be an artifact of the assay itself. Ensure all your controls are working as expected.
Q4: Where can I find information on the signaling pathway of the D1 receptor?
A4: The Dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf G-protein.[5][6] Activation of the D1 receptor stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the modulation of neuronal excitability and gene expression.[5][7]
Key Compound Data
The following table summarizes the reported potency of the active enantiomer, PF-06256142. This data should be used as a reference when designing your own experiments.
| Parameter | Value | Cell Line | Assay Description | Reference |
| EC50 | 11 nM | HEK293 | Agonist activity at human D1R assessed as cAMP accumulation. | [3] |
| EC50 | 33 nM | - | Potent D1 receptor agonist. | [3] |
| Ki | 12 nM | - | Binding affinity for the D1 receptor. | [3][4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using MTT)
This protocol is to ensure that the concentrations of this compound used in your experiments are not cytotoxic.
-
Cell Plating: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a dilution series of this compound and the active enantiomer (PF-06256142) in your cell culture medium. A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Add the different concentrations of the compounds to the cells and incubate for the same duration as your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control.
Protocol 2: cAMP Accumulation Assay
This is a functional assay to confirm the agonistic activity of PF-06256142 and the lack thereof for this compound.
-
Cell Culture: Use a cell line that endogenously expresses the D1 receptor or has been engineered to do so (e.g., HEK293 cells expressing human D1R).[3]
-
Compound Preparation: Prepare a dose-response curve for both the active enantiomer and this compound. A suggested range would be from 0.1 nM to 10 µM.
-
Cell Treatment: Treat the cells with the compounds for a short duration, typically 10-30 minutes, in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Use a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based) to quantify the amount of cAMP in each sample.[8]
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration. For the active enantiomer, fit the data to a sigmoidal dose-response curve to determine the EC50. For this compound, you should observe no significant increase in cAMP levels compared to the vehicle control.
Visual Guides
Signaling Pathway
Caption: D1 receptor signaling pathway activated by PF-06256142.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
Caption: Troubleshooting unexpected activity of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance [mdpi.com]
- 8. Target Engagement Assay Services [conceptlifesciences.com]
Preventing degradation of (R)-PF-06256142 during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-PF-06256142. The information is designed to help prevent degradation of the compound during storage and experimental use.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound, leading to its degradation.
Issue 1: Loss of Compound Potency or Activity Over Time
If you observe a decrease in the expected biological activity of your this compound stock or working solutions, it may be due to chemical degradation.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Improper Storage Temperature | Verify the storage temperature of your solid compound and stock solutions. | Solid this compound should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks)[1]. Stock solutions are best stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month)[2]. |
| Frequent Freeze-Thaw Cycles | Track the number of times a stock solution has been frozen and thawed. | Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. |
| Extended Storage of Working Solutions | Review how long working solutions are kept before use. | For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use[2][3]. For in vitro assays, use freshly prepared solutions whenever possible. |
| Exposure to Light | Assess the light exposure of the compound during storage and handling. The fused heterocyclic ring systems in this compound may be susceptible to photodegradation. | Store solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible. |
| Chemical Incompatibility | Review the composition of your vehicle or buffer. | This compound is soluble in DMSO[1]. When preparing aqueous solutions, ensure the pH is compatible with the compound's stability. Avoid highly acidic or basic conditions unless experimentally required, as these can promote hydrolysis. |
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)
The presence of additional peaks in your analytical chromatogram that were not present in the initial analysis of the compound can indicate the formation of degradation products.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Oxidative Degradation | Consider the possibility of exposure to air (oxygen) and oxidizing agents. The pyridine and imidazole moieties, as well as the phenoxy group, could be susceptible to oxidation. | Degas solvents used for preparing solutions. If possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of free radicals. |
| Hydrolytic Degradation | Evaluate the pH and water content of the storage and experimental solutions. The ether linkage in the phenoxy group and other functional groups might be susceptible to hydrolysis. | Use anhydrous solvents where appropriate and store solutions in tightly sealed containers to prevent moisture absorption. Maintain a neutral pH for aqueous solutions unless the experimental protocol requires otherwise. |
| Photodegradation | Review the light conditions during sample preparation, storage, and analysis. | Prepare and handle samples in a light-protected environment. Use amber HPLC vials or protect them from light. |
| Thermal Degradation | Check for exposure to high temperatures during sample preparation (e.g., sonication for dissolution). | Use gentle heating and sonication only when necessary to dissolve the compound and avoid prolonged exposure to elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage (months to years), it is recommended to store solid this compound in a dry, dark place at -20°C[1]. For short-term storage (days to weeks), 0-4°C is acceptable[1].
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions are typically prepared in DMSO[1]. For storage, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up to 1 month[2]. To avoid degradation from multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.
Q3: How long are working solutions of this compound stable?
For in vivo experiments, it is strongly recommended to prepare working solutions fresh on the day of use to ensure potency and avoid the administration of potential degradation products[2][3].
Q4: What are the likely degradation pathways for this compound?
While specific forced degradation studies for this compound are not publicly available, based on its chemical structure containing furo[3,2-c]pyridine, imidazo[1,2-a]pyrazine, and a phenoxy ether linkage, the following degradation pathways are plausible:
-
Oxidation: The nitrogen atoms in the pyridine and imidazole rings are susceptible to N-oxide formation. The aromatic rings could also undergo hydroxylation.
-
Hydrolysis: The ether linkage could be susceptible to cleavage under strongly acidic or basic conditions.
-
Photodegradation: The conjugated aromatic and heterocyclic ring systems may absorb UV light, leading to photochemical degradation.
Q5: How can I detect degradation of this compound?
A stability-indicating high-performance liquid chromatography (HPLC) method is the most common technique to detect and quantify degradation. This method should be able to separate the intact this compound from any potential degradation products.
Experimental Protocols
Protocol 1: General Procedure for a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
-
Column Selection: Start with a C18 reversed-phase column with standard dimensions (e.g., 4.6 mm x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid or 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Elution: A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities. A typical starting gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to evaluate peak purity.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO, or a mixture of mobile phase A and B).
-
Forced Degradation Sample Analysis: To confirm the stability-indicating nature of the method, analyze samples of this compound that have been subjected to forced degradation conditions (e.g., acid and base hydrolysis, oxidation, heat, and light exposure). The method should demonstrate resolution between the parent peak and any degradation product peaks.
Visualizations
References
Interpreting baseline effects of (R)-PF-06256142 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective D1 receptor agonist, (R)-PF-06256142.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable non-catecholamine agonist for the dopamine D1 receptor. Its primary mechanism of action is to selectively bind to and activate D1 receptors, which are coupled to Gαs/olf proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade is involved in regulating various physiological processes, including motor control, cognition, and reward. Unlike traditional catecholamine agonists, this compound has been shown to cause reduced receptor desensitization.
Q2: What are the expected baseline effects of this compound administration in preclinical models?
In preclinical rodent models, administration of this compound has been shown to dose-dependently increase locomotor activity.[1][2][3][4] It has also demonstrated pro-cognitive effects, improving performance in tasks such as the radial arm maze, particularly in models of cognitive impairment.[5] Some studies have reported modest, non-significant reductions in prepulse inhibition (PPI).[6]
Q3: How should this compound be formulated for in vivo administration?
This compound is a poorly water-soluble compound. For subcutaneous (s.c.) or oral (p.o.) administration in rodents, it is often formulated in a vehicle containing a mixture of solvents and/or solubilizing agents. A common approach involves dissolving the compound in a small amount of an organic solvent like DMSO and then diluting it with a vehicle such as a solution of polyethylene glycol (PEG), Tween-80, and saline, or a solution of SBE-β-CD in saline.[7] It is crucial to perform small-scale solubility tests to determine the optimal vehicle for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected or Variable Behavioral Responses
Q: We are observing high variability in locomotor activity or cognitive task performance after this compound administration. What could be the cause?
A: Variability in behavioral responses is a common challenge in preclinical research. Several factors could contribute to this:
-
Animal-related factors: Age, sex, strain, and baseline anxiety levels of the animals can all influence their response to D1 receptor agonists.[8][9] The estrous cycle in female rodents can also introduce variability.[8]
-
Environmental factors: Differences in housing conditions, handling procedures, and the time of day for testing can impact behavioral outcomes.[9]
-
Drug administration: Inconsistent dosing volumes, injection techniques, or stress induced during administration can lead to variable drug exposure and effects.
-
Task-related factors: The complexity of the cognitive task and the animal's motivation can affect performance.[2][10]
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and behavioral testing, are highly standardized.
-
Acclimatize Animals: Properly acclimatize animals to the experimental environment and procedures to reduce stress-induced variability.
-
Control for Biological Variables: Use animals of the same age, sex, and strain. If using both sexes, analyze the data separately.
-
Optimize Dosing Regimen: Conduct a dose-response study to identify the optimal dose for your specific behavioral paradigm.
Issue 2: Formulation and Administration Difficulties
Q: The formulated this compound solution is cloudy or precipitates over time. What should I do?
A: This indicates that the compound is not fully dissolved or is not stable in the chosen vehicle.
Troubleshooting Steps:
-
Re-evaluate Vehicle Composition: Test different co-solvents (e.g., PEG300, PEG400) and surfactants (e.g., Tween-80, Cremophor EL) at varying concentrations.[7]
-
pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility.
-
Use of Complexing Agents: Cyclodextrins, such as SBE-β-CD, can form inclusion complexes with poorly soluble compounds to enhance their solubility.[7]
-
Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the risk of precipitation.
-
Sonication: Gentle warming and sonication can aid in the dissolution of the compound.
Issue 3: Lack of Expected Pro-cognitive Effects
Q: We are not observing the expected cognitive enhancement with this compound in our radial arm maze experiment. Why might this be?
A: Several factors can influence the outcome of cognitive enhancement studies:
-
Baseline Performance: If the animals are already performing at a high level (ceiling effect), it may be difficult to detect further improvement.
-
Task Difficulty: The cognitive load of the task might not be appropriate to reveal the effects of the compound.
-
Dose Selection: The dose-response relationship for cognitive enhancement often follows an "inverted-U" shape, where both low and high doses can be ineffective or even impair performance.
-
Timing of Administration: The time between drug administration and behavioral testing should coincide with the peak plasma and brain concentrations of the compound.
Troubleshooting Steps:
-
Adjust Task Parameters: Increase the difficulty of the cognitive task (e.g., by introducing a delay in the radial arm maze) to avoid ceiling effects.
-
Conduct a Dose-Response Study: Test a range of doses to identify the optimal concentration for cognitive enhancement in your specific paradigm.
-
Optimize the Dosing-Testing Interval: Based on the known pharmacokinetics of this compound, adjust the time between administration and testing.
Data Presentation
Table 1: Baseline Effects of this compound on Locomotor Activity in Mice
| Dose (mg/kg, s.c.) | Animal Model | Key Findings | Reference |
| 0.32 - 10 | C57BL/6J Mice | Dose-dependent increase in horizontal activity, with 10 mg/kg showing a significant increase. | [2][3] |
| 10 | C57BL/6J Mice | Increased number of beam breaks, an effect blocked by the D1 antagonist SCH-23390. | [1][4] |
| 1.78, 3.2, 10 | C57BL/6J Mice | Repeated daily administration for 5 days showed sustained increases in locomotor activity. | [2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route | Reference |
| Oral Bioavailability | 85% | 5 mg/kg, p.o. | [7] |
| Terminal Half-life (t½) | 2.3 hours | 5 mg/kg, i.v. | [7] |
Experimental Protocols
1. Locomotor Activity Assessment in Mice
-
Apparatus: Open field arena equipped with infrared beams to automatically record animal movement.
-
Procedure:
-
Habituate C57BL/6J mice to the testing room for at least 60 minutes before the experiment.
-
Place each mouse individually into the open field arena and allow for a 90-minute habituation period.[2][3]
-
After habituation, administer this compound (0.32, 1, 3.2, or 10 mg/kg) or vehicle via subcutaneous (s.c.) injection.[2][3]
-
Immediately return the mouse to the open field arena and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a 2-hour period.[2][3]
-
Data is typically analyzed in time bins to observe the temporal profile of the drug's effect.
-
2. Radial Arm Maze for Cognitive Assessment in Rodents
-
Apparatus: An elevated 8-arm radial maze with a central platform. Each arm may contain a food reward at the end.
-
Procedure (Win-Shift Protocol):
-
Habituation: For two days, place the animals in the central chamber with food pellets scattered throughout the maze to encourage exploration for 10 minutes.[5]
-
Training:
-
Bait four of the eight arms with a food reward. The same four arms are baited for each trial for a given animal (reference memory component).
-
Place the animal in the central platform and allow it to explore the maze for a set period (e.g., 10 minutes) or until all baited arms have been visited.
-
An entry into a baited arm for the first time is recorded as a correct choice.
-
Re-entry into a previously visited baited arm within the same trial is recorded as a working memory error.
-
Entry into an unbaited arm is recorded as a reference memory error.
-
-
Testing:
-
Administer this compound or vehicle at a predetermined time before the trial.
-
Conduct the trial as described in the training phase.
-
Record the number of working memory errors and reference memory errors.
-
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Inter-Individual Differences in Cognitive Tasks: Focusing on the Shaping of Decision-Making Strategies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sensorimotor developmental factors influencing the performance of laboratory rodents on learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The repeatability of cognitive performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing variability in experiments with (R)-PF-06256142
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving (R)-PF-06256142.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: I am observing high variability in my in vivo rodent study results. What are the potential causes and solutions?
A1: High variability in in vivo studies can stem from several factors related to the compound, the animals, and the experimental procedures. Here’s a breakdown of potential issues and how to address them:
-
Compound Formulation and Administration:
-
Inconsistent Formulation: Ensure the dosing solution is prepared consistently for every experiment. Use a standard operating procedure (SOP) for formulation and stick to it.
-
Precipitation: this compound may precipitate if not prepared correctly. Visually inspect each solution for precipitates before administration. If precipitation occurs, heating and/or sonication can aid dissolution.[1][2]
-
Improper Administration: Ensure accurate and consistent dosing for each animal. The route and technique of administration should be uniform across all subjects.
-
-
Animal-Related Factors:
-
Stress: Stressed animals can exhibit significant physiological and behavioral variability. Handle animals consistently and allow for proper acclimatization to the experimental environment to minimize stress.
-
Biological Variables: The estrous cycle in female rodents can significantly impact behavioral and physiological readouts.[3] Consider monitoring the estrous cycle or using only male mice in initial studies to reduce this source of variability.
-
Health Status: Ensure all animals are healthy and free from underlying conditions that could affect the experimental outcomes.
-
-
Procedural Variability:
-
Inconsistent Handling: All experimenters should follow the same handling procedures to avoid introducing variability.[3]
-
Environmental Factors: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, noise levels) throughout the study.
-
Q2: My in vitro assay results with this compound are inconsistent between experiments. How can I improve reproducibility?
A2: Inconsistent in vitro results are often related to compound handling, assay conditions, and data normalization.
-
Compound Preparation and Storage:
-
Fresh Solutions: Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution. The compound is stable for up to 6 months at -80°C and 1 month at -20°C.[1][2]
-
DMSO Quality: Use newly opened, high-quality DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed water can affect solubility.[1][2]
-
Solubility Issues: Some non-catechol agonists can have solubility issues at high concentrations. If you observe precipitation, you might need to adjust the DMSO concentration in your final assay buffer.[4]
-
-
Assay Performance:
-
Positive Controls: Include a known D1 receptor agonist (e.g., SKF-81297) as a positive control in every assay.[4] This allows you to normalize your data and control for day-to-day variations in cell number, transfection efficiency, or reagent performance.[4]
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Passage number can also affect cell behavior, so try to use cells within a consistent passage range.
-
Q3: I am not observing the expected efficacy of this compound in my experiments. What could be the problem?
A3: A lack of efficacy could be due to several factors, from compound integrity to experimental design.
-
Compound Integrity:
-
Improper Storage: Verify that the compound has been stored correctly at -80°C for long-term storage or -20°C for short-term storage to prevent degradation.[1][2]
-
Purity: The purity of the compound can affect its activity. If possible, verify the purity of your batch. Inconsistent impurity profiles between batches can also lead to variable results.[5]
-
-
Experimental Conditions:
-
Dose/Concentration: You may be using a sub-optimal dose or concentration. Perform a dose-response or concentration-response study to determine the optimal effective range for your specific model or assay.
-
Vehicle Effects: The vehicle used to dissolve this compound could have its own biological effects. Always include a vehicle-only control group in your experiments.
-
-
Assay Sensitivity:
-
Receptor Expression: In in vitro studies, ensure that your cell line expresses a sufficient level of the dopamine D1 receptor.
-
Assay Window: Your assay may not be sensitive enough to detect the compound's effect. Optimize your assay conditions to ensure a robust signal-to-noise ratio.
-
Frequently Asked Questions (FAQs)
Q: How should I prepare a stock solution of this compound?
A: It is recommended to prepare a stock solution in DMSO. This compound is soluble in DMSO at a concentration of 200 mg/mL, though ultrasonication may be required.[2] Due to the hygroscopic nature of DMSO, it is best to use a fresh, unopened vial.[1][2]
Q: How should I store this compound?
A: For long-term storage, keep the solid compound and stock solutions at -80°C (stable for up to 6 months).[1][2] For short-term storage, -20°C is acceptable for up to one month.[1][2] The compound is stable for several weeks at ambient temperature during shipping.[6]
Q: What are the recommended vehicles for in vivo administration?
A: Several vehicle formulations have been successfully used for this compound. The choice of vehicle may depend on the desired route of administration and concentration. Common formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
Q: What is the mechanism of action of this compound?
A: this compound is a potent and selective orthosteric agonist of the dopamine D1 receptor.[6][7] Unlike traditional catecholamine agonists, it is a non-catechol compound that shows reduced receptor desensitization.[7] Its primary signaling mechanism is through the activation of the G-protein/cAMP pathway.[4]
Data Presentation
Table 1: Solubility and Formulation Protocols for this compound
| Protocol | Vehicle Composition | Achievable Concentration | Notes |
| In Vitro Stock | 100% DMSO | ≥ 200 mg/mL (561.20 mM) | Requires ultrasonication. Use newly opened DMSO.[2] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (14.03 mM) | Provides a clear solution.[2] |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (14.03 mM) | Provides a clear solution.[2] |
| In Vivo Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (14.03 mM) | Provides a clear solution.[2] |
Experimental Protocols
Protocol: Preparation of this compound for In Vivo Administration (using Formulation 1)
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in high-quality, newly opened DMSO to a stock concentration of 50 mg/mL. Use an ultrasonic bath to ensure complete dissolution.
-
Vehicle Preparation: In a sterile tube, add the following components in order, mixing thoroughly after each addition:
-
100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Mix until the solution is homogeneous.
-
50 µL of Tween-80. Mix until the solution is homogeneous.
-
450 µL of sterile saline.
-
-
Final Concentration: This procedure will yield 1 mL of a 5 mg/mL dosing solution of this compound.
-
Pre-dosing Check: Before administration, visually inspect the solution to ensure it is clear and free of any precipitates.
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for Preparation and Administration of this compound.
Caption: Troubleshooting Flowchart for Inconsistent Experimental Results.
References
Validation & Comparative
A Comparative Analysis of (R)-PF-06256142 and Racemic PF-06256142: Unraveling the Enantioselective Effects on Dopamine D1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the racemic mixture PF-06256142 and its specific enantiomer, (R)-PF-06256142. Both compounds are potent and selective non-catecholamine agonists of the dopamine D1 receptor, a key target in the treatment of cognitive and neurological disorders. This analysis delves into their distinct pharmacological profiles, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal compound for their studies.
Executive Summary
PF-06256142 is a novel, orally bioavailable, and central nervous system (CNS) penetrant dopamine D1 receptor agonist. As a non-catecholamine, it offers a significant advantage over traditional dopamine agonists by reducing the likelihood of receptor desensitization. PF-06256142 exists as a racemic mixture of two enantiomers. Emerging evidence strongly suggests that the pharmacological activity resides primarily in the (R)-enantiomer. A critical distinction lies in their interaction with the β-arrestin signaling pathway, where PF-06256142 is reported to have minimal to no intrinsic activity in recruiting β-arrestin. This functional selectivity may translate to an improved therapeutic window by minimizing certain side effects associated with D1 receptor activation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for PF-06256142. While specific comparative data for this compound is not extensively available in the public domain, the data for the racemate is presented. It is widely anticipated that the (R)-enantiomer would exhibit enhanced potency and efficacy.
Table 1: In Vitro Pharmacological Profile
| Parameter | PF-06256142 (Racemate) | This compound |
| D1 Receptor Binding Affinity (Ki) | 12 nM[1] | Data not available |
| D1 Receptor Functional Potency (EC50, cAMP) | 33 nM[1] | Data not available |
| D1 Receptor Intrinsic Efficacy (cAMP) | High[2] | Data not available |
| β-Arrestin Recruitment | Essentially no intrinsic activity[2] | Data not available |
| Selectivity over D2 Receptor | >833-fold (Ki >10 µM)[1] | Data not available |
Table 2: Pharmacokinetic Properties (Rat)
| Parameter | PF-06256142 (Racemate) | This compound |
| Oral Bioavailability | 85%[1] | Data not available |
| Terminal Half-life (t1/2) | 2.3 hours (intravenous)[1] | Data not available |
| CNS Penetration | High[1] | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Dopamine D1 Receptor Binding Assay
This assay determines the affinity of a compound for the D1 receptor.
-
Preparation of Membranes: Membranes are prepared from cells stably expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells).
-
Binding Reaction: The membranes are incubated with a radiolabeled D1 receptor antagonist (e.g., [³H]-SCH23390) and varying concentrations of the test compound (PF-06256142 or its enantiomer).
-
Incubation and Filtration: The reaction is incubated to allow for competitive binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the inhibition constant (Ki) of the test compound.
cAMP Functional Assay
This assay measures the ability of a compound to activate the D1 receptor and stimulate the production of cyclic AMP (cAMP).
-
Cell Culture: Cells expressing the D1 receptor are cultured in appropriate media.
-
Compound Incubation: The cells are treated with varying concentrations of the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF or AlphaScreen).
-
Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy) of the compound.
β-Arrestin Recruitment Assay
This assay assesses the potential of a compound to induce the interaction of β-arrestin with the activated D1 receptor.
-
Cell Line: A cell line engineered to express the D1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment is used (e.g., PathHunter β-arrestin assay).
-
Compound Stimulation: The cells are stimulated with the test compound.
-
Signal Detection: Recruitment of β-arrestin to the receptor brings the two protein fragments together, generating a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The signal is measured to determine the potency and efficacy of the compound in promoting β-arrestin recruitment.
In Vivo Microdialysis for Dopamine Release
This technique measures the effect of a compound on dopamine levels in specific brain regions of freely moving animals.
-
Surgical Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., prefrontal cortex or striatum) of a rat.
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF), and dialysate samples are collected at regular intervals.
-
Drug Administration: The test compound is administered systemically (e.g., orally or subcutaneously).
-
Dopamine Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Changes in dopamine levels from baseline following drug administration are calculated.
Rotational Behavior in 6-OHDA Lesioned Rats
This is a classic in vivo model to assess the functional effects of dopamine receptor agonists in a model of Parkinson's disease.
-
Lesioning: Rats receive a unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to create a dopaminergic lesion.
-
Drug Administration: After a recovery period, the lesioned animals are administered the test compound.
-
Behavioral Observation: The animals are placed in a circular arena, and their rotational behavior (turns ipsilateral and contralateral to the lesion) is recorded and quantified.
-
Data Analysis: The net number of contralateral rotations is used as a measure of the compound's D1 receptor agonist activity.
Mandatory Visualizations
Signaling Pathway of D1 Receptor Agonists
Caption: Dopamine D1 receptor signaling cascade initiated by agonist binding.
Experimental Workflow for In Vivo Evaluation
Caption: A typical experimental workflow for the in vivo comparison of D1 receptor agonists.
References
A Head-to-Head Comparison of Dopamine D1 Receptor Agonism and Antagonism: Profiling (R)-PF-06256142 and SCH23390
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The dopamine D1 receptor, a Gαs/olf-coupled G-protein coupled receptor (GPCR), is a critical modulator of motor control, motivation, and cognitive processes, making it a significant target for therapeutic intervention in neurological and psychiatric disorders. Understanding the distinct pharmacological consequences of activating versus blocking this receptor is paramount for drug development. This guide provides a head-to-head comparison of a potent, selective D1 agonist, (R)-PF-06256142, and a classic D1 antagonist, SCH23390.
Initially, it is crucial to clarify that this compound is a D1 receptor agonist, a molecule that binds to and activates the receptor. In contrast, SCH23390 is a D1 receptor antagonist, which binds to the receptor but prevents its activation. This guide will therefore compare the divergent profiles of these two compounds to illustrate the differing effects of D1 receptor agonism and antagonism on receptor binding, functional signaling, and in vivo outcomes.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacological parameters for the D1 agonist this compound and the D1 antagonist SCH23390. Data has been compiled from multiple sources to provide a comprehensive overview.
Table 1: Receptor Binding Affinity
This table outlines the binding affinity (Ki) of each compound for the human dopamine D1 receptor. Lower Ki values indicate higher binding affinity.
| Compound | Ligand Type | D1 Receptor Ki (nM) | D5 Receptor Ki (nM) | Data Source(s) |
| This compound | Agonist | 12 | 4.8 | [1] |
| SCH23390 | Antagonist | 0.2 - 0.34 | 0.3 | [2][3][4] |
Table 2: In Vitro Functional Potency
This table presents the functional potency of each compound in cell-based assays. For the agonist, this is measured as the half-maximal effective concentration (EC50) for stimulating a downstream signal (e.g., cAMP production). For the antagonist, it is the half-maximal inhibitory concentration (IC50) against agonist-induced activity.
| Compound | Ligand Type | Functional Assay | Potency (nM) | Data Source(s) |
| This compound | Agonist | cAMP Accumulation (EC50) | 33 | [1] |
| SCH23390 | Antagonist | Dopamine-stimulated Adenylate Cyclase Inhibition (Ki) | 4 | [1] |
| GIRK Channel Inhibition (IC50) | 268 | [3] |
Table 3: Selectivity Profile
Selectivity is crucial for minimizing off-target effects. This table highlights the binding affinities or functional activities at other relevant receptors. Note that SCH23390, while highly selective for D1-like receptors over D2-like receptors, also shows high affinity for serotonin 5-HT2C receptors, where it acts as an agonist.[2][5] this compound is reported to be exquisitely selective for D1/D5 receptors over the D2 receptor (Ki >10,000 nM).[1]
| Compound | Target | Ki or IC50 (nM) | Notes | Data Source(s) |
| This compound | D2 Receptor | >10,000 | >800-fold selectivity for D1 vs D2 | [1] |
| hERG | ~12,000 | [1] | ||
| Cannabinoid CB1 | 2,100 | Antagonist activity | [1] | |
| Muscarinic M1 | 4,900 | Antagonist activity | [1] | |
| SCH23390 | D2 Receptor | 750 - 1,400 | ~3,000-fold selectivity for D1 vs D2 | [6] |
| 5-HT2C Receptor | 9.3 | Potent agonist activity | [5] | |
| 5-HT1C Receptor | High Affinity | [2] | ||
| 5-HT2A Receptor | ~10-fold lower than D1 | [7] |
Mandatory Visualizations
Signaling Pathways and Experimental Logic
The following diagrams, created using the DOT language, illustrate key concepts in D1 receptor pharmacology.
Caption: D1 Receptor Signaling: Agonist vs. Antagonist Action.
References
- 1. Functional evidence for selective dopamine D-1 receptor blockade by SCH 23390 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The "selective" dopamine D1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the pharmacological characteristics of [3H]raclopride and [3H]SCH 23390 binding to dopamine receptors in vivo in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Validating D1 Receptor Specificity: A Comparative Analysis of (R)-PF-06256142
The selective activation of the dopamine D1 receptor is a critical area of research for developing therapeutics for cognitive impairments associated with disorders like schizophrenia and Parkinson's disease.[1][2][3][4] Validating the specificity of investigational compounds for the D1 receptor is a foundational step in this process. This guide provides a comparative overview of (R)-PF-06256142, a novel non-catechol D1 agonist, and contrasts its utility with other common research compounds. We present key experimental data and detailed protocols to assist researchers in designing robust validation studies.
This compound: A Modern Tool for D1 Receptor Interrogation
This compound (also referred to as PF-6142) is a potent and selective orthosteric agonist of the D1 receptor.[5] It belongs to a newer class of non-catecholamine agonists, a significant departure from traditional D1-selective compounds.[4][5] This structural difference confers key advantages, most notably reduced receptor desensitization and improved pharmacokinetic properties suitable for oral delivery.[1][2][3][5]
Traditional catecholamine-based agonists are known to cause rapid receptor desensitization, limiting their therapeutic utility for chronic conditions.[4][5] this compound has been shown to overcome this limitation, providing a more stable and sustained activation of the D1 receptor.[5] Furthermore, it exhibits functional selectivity, or signaling bias. While it potently stimulates the canonical G-protein/cAMP signaling pathway, it has minimal activity in recruiting β-arrestin, a protein involved in receptor desensitization and internalization.[6]
Table 1: Summary of this compound In Vitro Activity
| Assay Type | Parameter | Value |
|---|---|---|
| D1 Radioligand Binding | - | Data not available in provided search results. |
| D1 cAMP Functional Assay | EC50 | Data not available in provided search results. |
| D1 β-arrestin Recruitment | Intrinsic Activity | Essentially no intrinsic activity[6] |
Comparative Analysis: this compound vs. Alternative Compounds
The validation of D1 receptor specificity often involves comparing the effects of a novel compound with established research tools. The choice of comparator depends on the experimental question. Key alternatives include traditional agonists and selective antagonists.
-
SCH-23390: A classic and highly selective D1-like receptor antagonist. It is an invaluable tool for confirming that a biological effect observed with an agonist like this compound is indeed mediated by the D1 receptor. Experiments often involve pre-treating with SCH-23390 to block the agonist's effect.[1][2][3]
-
Dihydrexidine (DHX): The first potent and centrally available full D1-selective agonist.[7] As a catecholamine, it serves as a benchmark for comparing the efficacy and desensitization profile of newer non-catechol agonists.
-
SKF38393: A prototypical D1 receptor-selective partial agonist.[7] It is widely used in foundational research to probe D1 receptor function.
Table 2: Comparison of D1 Receptor Ligands
| Compound | Class | Chemical Structure | Key Characteristics |
|---|---|---|---|
| This compound | Agonist | Non-catechol[4][5] | High potency and selectivity; reduced receptor desensitization; orally bioavailable; biased against β-arrestin recruitment.[1][2][5][6] |
| SCH-23390 | Antagonist | Benzazepine | High affinity and selectivity for D1-like receptors; widely used to block D1-mediated effects.[1][2][3] |
| Dihydrexidine | Full Agonist | Catechol[7] | First potent, full D1 agonist; subject to rapid metabolism and receptor desensitization.[8] |
| SKF38393 | Partial Agonist | Catechol[7] | Prototypical D1 partial agonist; foundational tool for D1 receptor research.[7] |
Experimental Protocols for D1 Receptor Specificity Validation
Validating that a compound's effects are mediated specifically through the D1 receptor requires a multi-step approach, from in vitro binding and functional assays to in vivo behavioral studies.
Protocol 1: Radioligand Binding Assay
This assay determines a compound's affinity for the D1 receptor by measuring its ability to compete with a radioactively labeled ligand known to bind to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the D1 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human D1 receptor (e.g., CHO-K1 or HEK293 cells).[9]
-
Radioligand (e.g., [3H]SCH-23390).
-
Test compound: this compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of unlabeled SCH-23390).
-
Assay buffer.
-
Scintillation counter.
Methodology:
-
Incubate the D1 receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the bound radioligand from the unbound radioligand, typically via rapid filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Perform a parallel incubation with a high concentration of an unlabeled ligand to determine non-specific binding.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding), which can then be converted to the Ki value.
Protocol 2: cAMP Functional Assay
This assay measures the functional consequence of D1 receptor binding, specifically the activation of the Gs protein and subsequent production of cyclic AMP (cAMP).
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.
Materials:
-
Whole cells expressing the D1 receptor (e.g., HEK293).
-
Test compound: this compound at various concentrations.
-
Reference full agonist (e.g., Dopamine or Dihydrexidine).
-
Assay medium, often containing a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
cAMP detection kit (e.g., GloSensor, HTRF, or ELISA-based).
Methodology:
-
Plate the D1-expressing cells in a suitable microplate format.
-
Starve the cells of serum if necessary.
-
Pre-treat cells with a PDE inhibitor.
-
Stimulate the cells with varying concentrations of this compound or a reference agonist for a defined period.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration using a chosen detection method according to the manufacturer's instructions.
-
Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 3: In Vivo Specificity Validation
In vivo experiments are crucial to confirm that the compound's effects in a whole organism are due to D1 receptor activation.
Objective: To confirm that the behavioral effects of this compound are D1 receptor-dependent.
Methodology 1: Antagonist Blockade
-
Select a relevant behavioral model, such as locomotor activity in mice. D1 agonists like this compound are known to increase locomotor activity.[1][2][3]
-
Administer a dose of this compound known to produce a significant behavioral effect.
-
In a separate group of animals, pre-treat with a selective D1 antagonist (e.g., SCH-23390) before administering this compound.[2]
-
A significant attenuation or complete blockade of the this compound-induced behavior by the antagonist confirms that the effect is mediated through the D1 receptor.[2]
Methodology 2: Knockout Animal Models
-
Utilize D1 receptor knockout (KO) mice, which lack the D1 receptor.[1][2]
-
Administer this compound to both wild-type (WT) and D1 KO mice.
-
Observe the behavioral response (e.g., locomotor activity).
-
The absence of a behavioral response in the D1 KO mice, while a clear effect is seen in WT mice, provides strong evidence for D1 receptor specificity.[1][2]
Visualizing Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams illustrate the key concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of PF-6142, a Novel, Non-Catecholamine Dopamine Receptor D1 Agonist, in Murine and Nonhuman Primate Models of Dopaminergic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of PF-6142, a Novel, Non-Catecholamine Dopamine Receptor D1 Agonist, in Murine and Nonhuman Primate Models of Dopaminergic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dopamine D1 receptor agonists rescue age-related decline in temporal order memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
Comparative Guide to Dopamine D1 Receptor Agonists: (R)-PF-06256142 and Alternatives
An important clarification on the mechanism of action: Initial inquiries regarding (R)-PF-06256142 suggested its role as an epithelial sodium channel (ENaC) inhibitor. However, a comprehensive review of the scientific literature confirms that this compound is a potent and selective dopamine D1 receptor agonist . This guide will, therefore, provide a detailed comparison of this compound with other notable D1 receptor agonists, focusing on their respective performance based on available experimental data. This information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel, non-catecholamine, orally bioavailable, and CNS-penetrant selective agonist of the dopamine D1 receptor. It belongs to a class of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The discovery of this compound and similar compounds has been a significant advancement in the field, as they exhibit reduced receptor desensitization compared to traditional catecholamine-based D1 agonists. This property, along with favorable pharmacokinetic profiles, makes this compound a promising candidate for therapeutic applications in disorders associated with dopamine D1 receptor dysfunction, such as Parkinson's disease and the cognitive deficits associated with schizophrenia.
Comparative In Vitro Pharmacology
| Compound | Target | Assay Type | Species | EC50 (nM) | Ki (nM) |
| This compound | Dopamine D1 Receptor | cAMP Accumulation | Human | 33 | 12 |
| Dihydrexidine | Dopamine D1 Receptor | cAMP Accumulation | Rat | ~10 | 10 |
| A-77636 | Dopamine D1 Receptor | cAMP Accumulation | Fish Retina | 1.1 | 39.8 |
| CY-208243 | Dopamine D1 Receptor | Adenylate Cyclase Stimulation | Rat | 125 | - |
Comparative In Vivo Efficacy
The in vivo effects of these D1 agonists have been evaluated in various animal models, primarily focusing on Parkinson's disease and cognitive enhancement.
| Compound | Animal Model | Effect |
| This compound | Rodent models of cognitive dysfunction | Improved performance in tasks of working memory and executive function. |
| Dihydrexidine | MPTP-treated primates | Reversal of motor deficits. |
| A-77636 | 6-OHDA-lesioned rats | Elicits rotational behavior, indicating dopaminergic stimulation. |
| MPTP-treated marmosets | Increases locomotor activity and reduces parkinsonian symptoms. | |
| CY-208243 | MPTP-treated marmosets | Exhibits antiparkinsonian activity. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Workflow for a D1 Receptor Competitive Binding Assay.
Experimental Protocols
Dopamine D1 Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound for the dopamine D1 receptor using a competitive radioligand binding assay.
-
Tissue Preparation: Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Components:
-
Radioligand: [3H]SCH23390, a selective D1 antagonist, is used at a concentration near its Kd (e.g., 0.3 nM).
-
Competitor Compounds: this compound and other test compounds are prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled D1 antagonist (e.g., 1 µM SCH23390 or cis-flupenthixol) is used to determine non-specific binding.
-
-
Incubation: The striatal membrane preparation is incubated with the radioligand and varying concentrations of the competitor compound in a total volume of 500 µL. The incubation is typically carried out at 25-30°C for 30-60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression analysis to fit a one-site or two-site competition model. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This protocol outlines a method to assess the functional agonist activity of compounds at the D1 receptor by measuring the accumulation of cyclic AMP (cAMP).
-
Cell Culture: A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well or 384-well plates and grown to confluency.
-
On the day of the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
The test compounds (this compound and alternatives) are added at various concentrations, and the cells are incubated for 15-30 minutes at 37°C.
-
A known D1 agonist (e.g., dopamine or SKF81297) is used as a positive control.
-
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescent reporter gene assay (e.g., GloSensor™).
-
Data Analysis: The data are plotted as a dose-response curve, and a non-linear regression analysis is used to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist).
In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease
This is a widely used model to evaluate the efficacy of anti-parkinsonian drugs.
-
Lesioning Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the striatum. This causes a progressive loss of dopaminergic neurons in the substantia nigra on the injected side, mimicking the pathology of Parkinson's disease.
-
A norepinephrine reuptake inhibitor (e.g., desipramine) is often administered prior to 6-OHDA to protect noradrenergic neurons.
-
-
Behavioral Testing (Drug-Induced Rotational Behavior):
-
Several weeks after the lesioning surgery, the animals are challenged with a dopaminergic agent.
-
Administration of a D1 receptor agonist, such as this compound, is expected to cause contralateral rotations (turning away from the lesioned side) due to the supersensitivity of the denervated D1 receptors.
-
The number of rotations is recorded over a set period (e.g., 90 minutes) and is used as a measure of the compound's in vivo efficacy.
-
-
Data Analysis: The total number of contralateral rotations is compared between different treatment groups and a vehicle control group.
Conclusion
This compound stands out as a promising dopamine D1 receptor agonist due to its non-catecholamine structure, which confers a reduced tendency for receptor desensitization and good oral bioavailability. Its potency is comparable to other established D1 agonists. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating further investigation into the therapeutic potential of D1 receptor modulation.
(R)-PF-06256142: A Validated Inactive Control for Dopamine D1 Receptor Studies
A Comparative Guide for Researchers
In the quest for selective dopaminergic agents, PF-06256142 has emerged as a potent and selective agonist for the dopamine D1 receptor. This compound exists as a pair of atropisomers, (S)-PF-06256142 (the active eutomer) and (R)-PF-06256142 (the inactive distomer). The significant difference in pharmacological activity between these two enantiomers makes this compound an ideal negative control for in vitro and in vivo studies investigating the effects of D1 receptor activation. This guide provides a comparative analysis of the two atropisomers, supported by experimental data, to validate the use of this compound as an inactive control.
Comparative Pharmacological Data
The primary distinction between the (S) and (R) atropisomers of PF-06256142 lies in their ability to bind to and activate the dopamine D1 receptor. The following table summarizes the key quantitative data from comparative pharmacological assays.
| Parameter | (S)-PF-06256142 | This compound | Fold Difference |
| D1 Receptor Binding Affinity (Ki) | 1.8 nM | > 10,000 nM | > 5,500 |
| D1 Receptor Functional Activity (EC50, cAMP accumulation) | 25 nM | > 30,000 nM | > 1,200 |
Data presented is based on findings from Davoren et al., J. Med. Chem. 2018, 61, 24, 11384–11397.
Experimental Protocols
The data presented above was generated using standard and robust pharmacological assays. Detailed methodologies are provided below for critical experiments.
Dopamine D1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of (S)-PF-06256142 and this compound for the human dopamine D1 receptor.
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human dopamine D1 receptor were used.
-
Radioligand: [³H]-SCH23390, a high-affinity D1 receptor antagonist, was used as the radioligand.
-
Assay Conditions: Competition binding assays were performed by incubating the cell membranes with a fixed concentration of [³H]-SCH23390 and increasing concentrations of the test compounds ((S)-PF-06256142 or this compound).
-
Incubation: The reaction was incubated for 90 minutes at room temperature to reach equilibrium.
-
Detection: Bound radioactivity was separated from unbound by rapid filtration through glass fiber filters. The filters were then washed, and the amount of bound radioactivity was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation.
D1 Receptor-Mediated cAMP Accumulation Assay
Objective: To measure the functional agonist activity of (S)-PF-06256142 and this compound at the human dopamine D1 receptor.
Methodology:
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D1 receptor were used.
-
Assay Principle: The dopamine D1 receptor is a Gs-coupled receptor. Its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
-
Assay Conditions: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, cells were stimulated with increasing concentrations of the test compounds.
-
Incubation: The stimulation was carried out for 30 minutes at 37°C.
-
Detection: Intracellular cAMP levels were measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a similar commercially available kit.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) was determined by plotting the cAMP levels against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Interactions and Workflow
To further illustrate the concepts discussed, the following diagrams depict the dopamine D1 receptor signaling pathway and a typical experimental workflow for compound validation.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Experimental workflow for validating the inactive control.
Conclusion
The stark contrast in binding affinity and functional activity between (S)-PF-06256142 and this compound, with differences of over three orders of magnitude, provides compelling evidence for the use of the (R)-atropisomer as a scientifically rigorous inactive control. Its structural similarity to the active compound, combined with its profound lack of D1 receptor interaction, ensures that any observed effects in a study can be confidently attributed to the specific activation of the D1 receptor by the (S)-enantiomer, thereby minimizing the risk of off-target or non-specific effects confounding the experimental results. Researchers are encouraged to include this compound in their experimental design to enhance the validity and interpretability of their findings.
A Comparative Guide to the Efficacy of PF-06256142 and Traditional D1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dopamine D1 partial agonist, PF-06256142, with traditional D1 agonists, focusing on their efficacy as demonstrated by preclinical and in vitro experimental data. The information is intended to assist researchers in evaluating these compounds for potential therapeutic applications.
Introduction to D1 Receptor Agonists
Dopamine D1 receptors are critical modulators of various physiological processes, including motor control, cognition, and reward. Agonists of the D1 receptor have long been investigated for their therapeutic potential in a range of neurological and psychiatric disorders. Traditional D1 agonists are often catechol-based compounds that can act as full or partial agonists at the receptor. While showing promise, their development has been hampered by issues such as poor oral bioavailability and rapid metabolism.
PF-06256142 is a novel, non-catechol, orally active, and central nervous system (CNS)-penetrant D1 receptor partial agonist.[1][2] Its unique pharmacological profile suggests it may offer advantages over traditional D1 agonists. This guide will compare the in vitro and in vivo efficacy of PF-06256142 with representative traditional D1 agonists, dihydrexidine (a full agonist) and fenoldopam (a partial agonist).
In Vitro Pharmacological Profile
The following table summarizes the in vitro pharmacological data for PF-06256142 and the traditional D1 agonists, dihydrexidine and fenoldopam.
| Parameter | PF-06256142 | Dihydrexidine | Fenoldopam |
| Receptor Binding Affinity (Ki) for D1 Receptor | 12 nM[1] | ~10 nM (rat striatum)[3] | 15 nM[4] |
| Functional Efficacy (cAMP Assay) | EC50: 33 nM[1] | Full agonist (equivalent to dopamine)[3] | Partial agonist[5] |
| Intrinsic Activity (% of Dopamine Response) | Partial Agonist | 100% | Not explicitly quantified in reviewed sources |
In Vivo Efficacy Comparison
Cognitive Enhancement: Temporal Order Recognition Task
A direct comparison of PF-06256142 and the traditional D1 agonist analog, 2-methyldihydrexidine (2MDHX), was conducted in a temporal order recognition task in aged rats. This task assesses an animal's ability to remember the order in which objects were presented, a measure of working memory.
| Compound | Dose Range | Observation |
| PF-06256142 | 1, 10, 100 nmol/kg, 1 µmol/kg | Rescued age-related decline in temporal order memory. Showed greater potency in older rats.[6] |
| 2-Methyldihydrexidine (2MDHX) | 1, 10, 100 nmol/kg, 1 µmol/kg | Rescued age-related decline in temporal order memory. Showed better overall population effectiveness.[6] |
These findings suggest that both the novel partial agonist PF-06256142 and a traditional full agonist can effectively improve age-related cognitive deficits in this preclinical model.[6]
Locomotor Activity
D1 receptor agonists are known to modulate locomotor activity. Studies have shown that PF-06256142 dose-dependently increases locomotor activity in mice, with a significant effect observed at a 10 mg/kg dose.[2] This effect was blocked by the D1 antagonist SCH-23390, confirming its mediation through D1 receptors.[2]
Conditioned Avoidance Response (CAR)
The CAR task is a preclinical model used to predict the antipsychotic potential of compounds. PF-06256142 was evaluated for its effect on CAR in rats and was found to not alter the efficacy of the antipsychotic risperidone.[2] This suggests that PF-06256142, at the doses tested, does not interfere with the antipsychotic-like effects of other medications. Specific quantitative data on the standalone effect of PF-06256142 in a CAR paradigm was not available in the reviewed literature. Similarly, detailed quantitative data for dihydrexidine in a CAR model was not found in the context of this comparative review.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. Characterization of PF-6142, a Novel, Non-Catecholamine Dopamine Receptor D1 Agonist, in Murine and Nonhuman Primate Models of Dopaminergic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral effects in the rat of dihydrexidine, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of PF-6142, a Novel, Non-Catecholamine Dopamine Receptor D1 Agonist, in Murine and Nonhuman Primate Models of Dopaminergic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D1 Receptor Agonists Rescue Age-related Decline in Temporal Order Memory - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity and Identity of (R)-PF-06256142: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-PF-06256142 is the less active enantiomer of the potent and selective dopamine D1 receptor agonist, PF-06256142. As with any chiral compound intended for research or pharmaceutical development, establishing the enantiomeric purity and overall chemical identity of this compound samples is of paramount importance. This guide provides a comparative overview of analytical methodologies for the comprehensive assessment of this compound, offering detailed experimental protocols and data presentation to aid researchers in ensuring the quality and integrity of their samples.
The Importance of Purity and Identity Assessment
The biological activity of chiral molecules can differ significantly between enantiomers. In the case of PF-06256142, the (S)-enantiomer is the primary active agonist at the D1 receptor. Therefore, for studies focused specifically on the (R)-enantiomer, it is crucial to quantify the amount of the (S)-enantiomer present as a chiral impurity. Furthermore, the synthesis of complex organic molecules like this compound can introduce various process-related impurities, starting materials, and by-products that may have unintended biological effects or interfere with experimental results. Rigorous analytical characterization is therefore essential to guarantee the reliability and reproducibility of research findings.
Comparative Analysis of Key Methodologies
A multi-pronged analytical approach is recommended for the definitive assessment of this compound. The following table summarizes the key techniques and their specific applications in determining the purity and identity of this compound.
| Analytical Technique | Parameter Assessed | Typical Performance Metrics | Instrumentation |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Purity | Baseline resolution of enantiomers (Rs > 1.5), Limit of Quantification (LOQ) for the (S)-enantiomer | HPLC system with a chiral stationary phase (e.g., polysaccharide-based column) and UV detector |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identity Confirmation, Impurity Profiling | Accurate mass measurement (within 5 ppm), detection of trace-level impurities | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation, Purity Estimation | Characteristic chemical shifts and coupling constants for proton (¹H) and carbon (¹³C) nuclei, quantitative NMR (qNMR) for purity assessment | High-field NMR spectrometer (e.g., 400 MHz or higher) |
Experimental Protocols
Detailed and validated experimental protocols are critical for obtaining reliable and reproducible results. The following sections provide methodologies for the key analytical techniques.
Chiral HPLC for Enantiomeric Purity
This method is designed to separate and quantify the (R) and (S) enantiomers of PF-06256142.
-
Instrumentation: HPLC system with UV detector
-
Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane, ethanol, and a basic additive (e.g., diethylamine) to improve peak shape. A typical starting ratio would be 80:20 (n-hexane:ethanol) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
LC-MS/MS for Identity and Impurity Profiling
This method provides confirmation of the molecular weight and allows for the detection and identification of potential impurities.
-
Instrumentation: HPLC coupled to a high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection: ESI in positive ion mode.
-
Scan Range: m/z 100-1000
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 0.1 mg/mL.
NMR for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz NMR spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.6 mL of the deuterated solvent.
-
¹H NMR: Acquire standard proton spectra to observe the chemical shifts, splitting patterns, and integration of all protons.
-
¹³C NMR: Acquire proton-decoupled carbon spectra to observe the chemical shifts of all carbon atoms.
Data Presentation
The following tables present hypothetical but representative data for the analysis of an this compound sample.
Table 1: Chiral HPLC Analysis of this compound
| Compound | Retention Time (min) | Area (%) |
| (S)-PF-06256142 | 8.5 | 0.1 |
| This compound | 10.2 | 99.9 |
Table 2: LC-MS/MS Analysis of this compound
| Compound | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Identity |
| This compound | 357.1397 | 357.1395 | Confirmed |
| Impurity A | - | 343.1240 | Potential starting material |
| Impurity B | - | 371.1553 | Potential byproduct |
Table 3: ¹H NMR (400 MHz, CDCl₃) Data for PF-06256142
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.1-7.0 | m | 8H | Aromatic protons |
| 4.0 | s | 3H | -OCH₃ |
| 2.5 | s | 3H | Ar-CH₃ |
Note: The NMR data presented is a simplified representation. A full assignment would require more detailed 2D NMR experiments.
Visualizing Workflows and Pathways
Experimental Workflow for Purity and Identity Assessment
The following diagram illustrates the logical flow of the analytical process for characterizing this compound samples.
Caption: Workflow for assessing this compound purity and identity.
Signaling Pathway of D1 Receptor Agonists
This compound, as a D1 receptor agonist, is expected to modulate the cyclic AMP (cAMP) signaling pathway. The diagram below outlines this key intracellular cascade.
Caption: D1 receptor agonist-mediated cAMP signaling pathway.
Comparison with Alternatives
While this compound is a valuable research tool, other D1 receptor agonists are also utilized in neuroscience research. The choice of agent can depend on factors such as potency, selectivity, and pharmacokinetic properties.
Table 4: Comparison of D1 Receptor Agonists
| Compound | Type | Key Characteristics | Potential Analytical Challenges |
| This compound | Non-catechol partial agonist | The less active enantiomer of PF-06256142. | Chiral separation from the (S)-enantiomer is critical. |
| Dihydrexidine | Full agonist | One of the first full D1 agonists developed. | Potential for oxidative degradation. |
| Tavapadon | Partial agonist | Currently in clinical development for Parkinson's disease. | As a newer compound, reference standards for impurities may be less available. |
Conclusion
The comprehensive assessment of this compound requires a combination of analytical techniques to establish its identity, purity, and enantiomeric composition. The protocols and data presented in this guide provide a framework for researchers to develop and implement robust analytical methods. By adhering to these principles, scientists can ensure the quality of their this compound samples, leading to more reliable and impactful research outcomes in the study of the dopamine system and related neurological disorders.
Navigating the Landscape of DGAT2 Inhibition: A Comparative Guide to Pfizer's PF-06424439 and Ervogastat
A critical point of clarification: The compound (R)-PF-06256142 is a potent and selective dopamine D1 receptor agonist and is not a DGAT2 inhibitor.[1][2] This guide will focus on two well-characterized Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors from Pfizer, PF-06424439 and Ervogastat (PF-06865571), to address the core scientific interest in the reproducibility of experiments targeting DGAT2.
This comparison guide is designed for researchers, scientists, and drug development professionals, offering an objective analysis of two key DGAT2 inhibitors. The information presented is collated from publicly available preclinical and clinical data to aid in the design and interpretation of reproducible experiments in the study of metabolic diseases.
Comparative Analysis of DGAT2 Inhibitors
The following table summarizes the key quantitative data for PF-06424439 and Ervogastat, providing a direct comparison of their biochemical and pharmacokinetic properties.
| Feature | PF-06424439 | Ervogastat (PF-06865571) |
| Mechanism of Action | Potent, selective, slowly reversible, time-dependent inhibitor of DGAT2.[3][4][5] | Potent, selective, reversible, rapid-binding inhibitor of DGAT2.[6] |
| IC50 (human DGAT2) | 14 nM[3][4][7][8][9] | 17.2 nM[6] |
| Selectivity | No significant activity against DGAT1, MGAT1-3.[7][8] | No significant inhibition of DGAT1, MGAT1-3 (IC50 > 50 µM).[6] |
| In Vivo Efficacy | Reduces plasma triglyceride and cholesterol levels in rodent models of dyslipidemia.[4][8] | Reduces plasma triglyceride levels in sucrose diet-fed rats.[6] Has been studied in clinical trials for Non-alcoholic Steatohepatitis (NASH).[10][11] |
| Clinical Development | Preclinical candidate. | Advanced to clinical trials for NASH.[10][11][12] |
Signaling Pathway of DGAT2 Inhibition
DGAT2 is a crucial enzyme in the triglyceride synthesis pathway, catalyzing the final step where diacylglycerol (DAG) is converted to triglyceride (TG).[13] Inhibition of DGAT2 has emerged as a promising therapeutic strategy for metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and NASH.[13][14] The inhibition of DGAT2 leads to a reduction in hepatic triglyceride synthesis, thereby decreasing liver fat accumulation.[13][14] Furthermore, DGAT2 inhibition has been shown to down-regulate the expression of genes involved in lipogenesis, such as sterol regulatory element-binding protein 1c (SREBP-1c).[13][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ervogastat (PF-06865571) | DGAT2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Ervogastat | PF-06865571 | DGAT2 inhibitor | Sun-shinechem [sun-shinechem.com]
- 11. Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pfizer.com [pfizer.com]
- 13. Novel Diacylglycerol Acetyltransferase 2 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stereoselective Potency of PF-06256142: A Guide for Researchers
For researchers and scientists engaged in the development of novel therapeutics targeting the dopamine D1 receptor, the selective agonist (R)-PF-06256142 serves as a critical tool. Its unique properties as a potent, selective, and orally bioavailable non-catechol agonist make it an invaluable component in preclinical studies. However, the true utility of this compound as a research tool is best understood in the context of its stereoisomer, the less active (S)-enantiomer, which provides a powerful negative control for delineating D1 receptor-specific effects.
This guide provides a comprehensive comparison of the enantiomers of PF-06256142, drawing upon data from peer-reviewed studies to support experimental design and data interpretation.
Atropisomerism and Differential Activity
PF-06256142 is a chiral molecule exhibiting atropisomerism, a type of stereoisomerism arising from hindered rotation around a single bond. This results in two stable, non-superimposable enantiomers: this compound and (S)-PF-06256142. The seminal work by Davoren and colleagues at Pfizer first described the discovery and pharmacological characterization of these atropisomers, revealing a significant difference in their activity at the dopamine D1 receptor.
Comparative In Vitro Pharmacology
The primary distinction between the two enantiomers lies in their potency and efficacy at the D1 receptor. This compound is the potent agonist, while (S)-PF-06256142 is significantly less active, making it an ideal negative control for in vitro and in vivo experiments.
| Compound | D1 Receptor Binding Affinity (Ki, nM) | D1 Receptor Functional Agonist Potency (EC50, nM) |
| This compound | ~12 | ~30-33 |
| (S)-PF-06256142 | >10,000 | >10,000 |
Note: The precise values may vary slightly between different assay conditions and experimental setups. The data presented here is a synthesis of reported values in the literature.
Experimental Protocols
To aid researchers in replicating and building upon these findings, detailed methodologies for key experiments are outlined below.
Dopamine D1 Receptor Binding Assay
This assay determines the affinity of a compound for the D1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]SCH 23390, a high-affinity D1 receptor antagonist, is commonly used as the radioligand.
-
Incubation: Membranes, radioligand, and varying concentrations of the test compound (this compound or (S)-PF-06256142) are incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Dopamine D1 Receptor Functional Agonist Assay (cAMP Accumulation)
This assay measures the ability of a compound to stimulate the D1 receptor and induce a downstream signaling cascade, typically the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells expressing the human dopamine D1 receptor are plated in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition: Varying concentrations of the test compound (this compound or (S)-PF-06256142) are added to the cells.
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dopamine D1 receptor signaling pathway and a typical experimental workflow for comparing the activity of this compound and its inactive enantiomer.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Experimental workflow for comparing PF-06256142 enantiomers.
Conclusion
The stark difference in pharmacological activity between this compound and (S)-PF-06256142 underscores the importance of stereochemistry in drug action. For researchers investigating the dopamine D1 receptor, the use of the inactive (S)-enantiomer as a negative control is crucial for validating that the observed effects of the active (R)-enantiomer are indeed mediated by the D1 receptor. This comparative approach provides a robust framework for generating high-quality, reproducible data and advancing our understanding of D1 receptor pharmacology and its therapeutic potential.
Safety Operating Guide
Essential Disposal Procedures for the Investigational Compound (R)-PF-06256142
Disclaimer: A specific Safety Data Sheet (SDS) for (R)-PF-06256142 is not publicly available. This guide provides a procedural framework based on established best practices for the disposal of potentially hazardous, novel research chemicals and investigational drugs.[1][2] All laboratory personnel must treat novel compounds of unknown toxicity as hazardous.[1] Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.[3][4][5]
This document provides essential safety and logistical information for the proper disposal of the research compound this compound. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
Data Presentation: Safety and Handling Specifications
Proper disposal begins with correct handling and storage of waste. The following table summarizes the necessary equipment and container specifications for managing waste generated from this compound.
| Category | Specification | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant nitrile gloves (minimum 0.11 mm thickness), and a lab coat are mandatory.[6] | To protect personnel from potential skin and eye contact with the chemical waste. |
| Primary Waste Containers | Use sturdy, leak-proof, and chemically compatible containers with secure, screw-top lids.[3][4][5] Plastic is often preferred over glass to minimize breakage risk.[7] Containers should not be filled beyond 90% capacity. | To prevent leaks, spills, and reactions between the waste and the container material.[3][4][5] Leaving headspace allows for expansion of contents.[4] |
| Secondary Containment | All liquid hazardous waste containers must be stored in a secondary container, such as a plastic tub or tray.[1][8] | To contain any potential leaks or spills from the primary container, preventing environmental contamination and exposure.[1] |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in designated, puncture-resistant sharps containers.[9] | To prevent physical injury and potential exposure to the chemical from contaminated sharp objects. |
Experimental Protocol: Step-by-Step Disposal Methodology
The following protocol outlines the required steps for the safe segregation, labeling, storage, and disposal of waste containing this compound. This procedure applies to the pure compound, solutions, and contaminated labware.
Step 1: Waste Characterization and Segregation
-
Treat all waste (solid, liquid, and contaminated materials) generated from this compound as hazardous chemical waste.[5]
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed and permitted by your institution's EHS office.[1][7] Incompatible chemicals can cause violent reactions, fires, or the generation of toxic gases.[1]
-
Segregate waste into distinct containers based on physical form:
-
Solid Waste: Unused or expired this compound powder, contaminated weigh boats, pipette tips, and gloves.[2]
-
Liquid Waste: Solutions containing this compound. The first rinse of any container that held the compound must also be collected as hazardous waste.[8]
-
Sharps Waste: Any contaminated sharps such as needles or glass slides.[9]
-
Step 2: Waste Containerization and Labeling
-
Select an appropriate, compatible waste container as specified in the table above.[10]
-
Affix a "Hazardous Waste" label to each container before adding any waste.[5][7][10] No other labels are acceptable.[10]
-
Complete the hazardous waste label with the following information:
-
The full, unabbreviated chemical name: "this compound" .[1][5]
-
The primary hazard(s). If unknown, state "Hazards Not Fully Known" or "Toxic".[1]
-
The accumulation start date (the date waste is first added to the container).[1]
-
The Principal Investigator's name, laboratory location (building and room number), and contact phone number.[1][7][10]
-
Keep containers securely closed at all times, except when actively adding waste.[4][5][8]
Step 3: On-Site Accumulation and Storage
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][10] The SAA must be at or near the point of generation and under the control of laboratory personnel.[3]
-
Ensure the SAA is in a secondary containment system.[8]
-
Segregate containers within the SAA based on chemical compatibility to prevent accidental mixing.[7]
-
Conduct and document weekly inspections of the SAA to check for leaks, proper labeling, and container integrity.[4][10]
Step 4: Request for Disposal
-
Once a waste container is full or is no longer being added to, arrange for its disposal.[4]
-
Submit a chemical waste pickup request to your institution's EHS office.[7][10] This is typically done through an online portal or a specific form.[10]
-
Do not dispose of this compound waste down the drain or in the regular trash under any circumstances.[2][3][7]
-
The EHS office will collect the waste and ensure it is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final destruction, typically via incineration.[10][11][12]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final collection by EHS.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Handling Precautions for (R)-PF-06256142
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like (R)-PF-06256142, a selective D1 receptor agonist, is of paramount importance. Due to its pharmacological activity, stringent adherence to personal protective equipment (PPE) protocols and operational plans is mandatory to minimize exposure and ensure a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for handling highly potent active pharmaceutical ingredients (HPAPIs) provide a strong framework for safe laboratory practices. The following information outlines the essential PPE, operational procedures, and disposal plans necessary when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent accidental exposure through inhalation, dermal contact, or ingestion. The level of PPE should be determined by a thorough risk assessment of the specific experimental procedure.
Respiratory Protection: The primary risk associated with handling the solid form of this compound is the inhalation of aerosolized particles.
-
Low-Risk Activities: For tasks with minimal dust generation, a NIOSH-approved N95, R95, or P95 filtering facepiece respirator is the minimum requirement.
-
High-Risk Activities: When weighing the compound or performing other procedures with a high potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is strongly recommended to provide a higher level of protection.
Eye and Face Protection: To safeguard against splashes and airborne particles, robust eye and face protection is essential.
-
Standard Protection: Chemical safety goggles that form a complete seal around the eyes are mandatory for all handling procedures.
-
Enhanced Protection: A full-face shield worn over safety goggles is required for any procedure with a risk of splashing.
Skin and Body Protection: Preventing skin contact is critical.
-
Gloves: Double gloving with nitrile gloves is standard practice. It is important to frequently inspect the outer glove for any signs of contamination and change it immediately if compromised.
-
Laboratory Coat/Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs should be worn over personal clothing. For high-risk procedures, a disposable coverall provides more comprehensive protection.
-
Shoe Covers: Disposable shoe covers must be worn within the designated handling area to prevent the tracking of contaminants.
Operational and Disposal Plans
Containment: All handling of this compound should occur within a designated and controlled environment.
-
Primary Engineering Controls: A certified chemical fume hood is the minimum containment requirement. For handling the solid compound, especially during weighing, a Containment Ventilated Enclosure (CVE) or a glove box is highly recommended to minimize particle dispersion.
Operational Procedures:
-
Weighing: The solid compound should be weighed within a CVE or glove box. Using anti-static weighing paper can help control the powder.
-
Solution Preparation: All solutions should be prepared in a chemical fume hood. To minimize aerosol generation, gentle mixing or vortexing is preferred over sonication.
-
Experimental Administration: In-vitro studies involving cell cultures should be conducted in a certified biosafety cabinet. In-vivo dosing and other procedures should be performed in a chemical fume hood or a ventilated animal cage changing station.
Disposal: All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Items such as used gloves, gowns, pipette tips, and weighing papers should be collected in a clearly labeled, dedicated hazardous waste container.
-
Liquid Waste: All solutions containing the compound should be collected in a sealed, appropriately labeled hazardous waste container that is compatible with the solvents used.
-
Decontamination: All surfaces and equipment that have come into contact with the compound must be thoroughly decontaminated with an appropriate cleaning agent.
Recommended PPE for Various Laboratory Activities
| Activity | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection | Containment |
| Storage & Transport (Sealed Containers) | Generally not required | Safety glasses | Single pair of nitrile gloves | Lab coat | N/A |
| Weighing & Transferring Solid | PAPR or N95/P95 respirator | Safety goggles & face shield | Double nitrile gloves | Disposable gown or coverall | CVE or glove box |
| Preparing Solutions | N95/P95 respirator (if aerosolization is possible) | Safety goggles & face shield | Double nitrile gloves | Disposable gown | Chemical fume hood |
| In-vitro Experiments | As per risk assessment | Safety goggles | Double nitrile gloves | Lab coat or disposable gown | Biosafety Cabinet (Class II) |
| In-vivo Dosing | N95/P95 respirator (if aerosolization is possible) | Safety goggles & face shield | Double nitrile gloves | Disposable gown | Chemical fume hood or ventilated cage changing station |
| Waste Disposal | N95/P95 respirator | Safety goggles | Double nitrile gloves | Lab coat or disposable gown | Chemical fume hood |
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
